3-epi-Padmatin
Description
Properties
Molecular Formula |
C16H14O7 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16-/m1/s1 |
InChI Key |
MRPJBTFHICBFNE-HZPDHXFCSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Novel Flavonoid from Prunus puddum: A Technical Guide on Puddumin-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a new flavonoid, Puddumin-A, isolated from Prunus puddum (Rosaceae), also known as Prunus cerasoides. This document details its isolation, structural elucidation, and known biological activities, presenting key data in a structured format. It includes comprehensive experimental protocols and visual diagrams of relevant pathways and workflows to support further research and development.
Introduction to Puddumin-A
Puddumin-A is a novel flavanone glycoside first isolated from the stem bark of Prunus puddum.[1][2] Subsequent research has led to the isolation of a structurally related flavonoid glycoside, 7-O-β-D-galactopyranosyl-5-O-methyl naringenin, from the seeds of the same plant, which is also referred to as Puddumin-A in some literature.[3] For the purpose of this guide, we will focus on the initially reported structure and its associated biological activities. Another related compound, Puddumin-B (naringenin-4′-methyl-ether-7-O-β-D-galactoside), has also been isolated from this plant and has demonstrated noteworthy anti-melanogenesis properties.[2][4][5][6]
Physicochemical Properties and Structural Elucidation
The structure of Puddumin-A has been characterized using various spectroscopic and chemical methods.
Table 1: Physicochemical and Spectroscopic Data for Puddumin-A
| Property | Data | Reference |
| Molecular Formula | C22H24O10 | [3] |
| Appearance | Yellowish mass | [3] |
| UV λmax (MeOH) | 285, 325 (sh) nm | Inferred from related flavonoid structures |
| IR (KBr) νmax | 3400 (-OH), 1680 (C=O), 1600, 1580 (aromatic) cm-1 | Inferred from related flavonoid structures |
| 1H NMR (DMSO-d6) | δ 12.1 (5-OH), 7.4-6.8 (aromatic protons), 5.5 (H-2), 2.8-3.2 (H-3), sugar protons | Inferred from related flavonoid structures |
| 13C NMR (DMSO-d6) | δ 196 (C-4), 164-100 (aromatic carbons), 79 (C-2), 42 (C-3), sugar carbons | Inferred from related flavonoid structures |
| Mass Spectrometry | EIMS m/z 286, 167, 120 | [3] |
The structural elucidation of Puddumin-A was accomplished through a combination of UV, IR, 1H NMR, 13C NMR, and mass spectrometry, along with chemical degradation studies. These analyses confirmed its identity as a flavanone glycoside.
Experimental Protocols
Isolation of Puddumin-A
The following protocol is a composite representation based on typical flavonoid isolation procedures from Prunus species.
Workflow for the Isolation of Puddumin-A
Caption: A generalized workflow for the isolation and purification of Puddumin-A.
Detailed Protocol:
-
Plant Material Preparation: Air-dried and powdered stem bark of Prunus puddum is used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with 80% ethanol at room temperature. The mixture is then filtered.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The dichloromethane soluble fraction, which is typically rich in flavonoids, is subjected to silica gel column chromatography.
-
Elution and Fraction Collection: The column is eluted with a gradient of chloroform and methanol. Fractions of 80-90 ml are collected.[3]
-
Purification: The fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and further purified, potentially through repeated column chromatography or preparative TLC, to yield pure Puddumin-A. For structural confirmation, the isolated compound may be acetylated.[3]
Biological Activity Assays
Puddumin-A has been reported to exhibit diuretic activity.[7] The following is a standard protocol for evaluating the diuretic potential of a test compound in a rat model.
Workflow for Diuretic Activity Assay
Caption: A standard workflow for the in-vivo evaluation of diuretic activity.
Detailed Protocol:
-
Animal Model: Male Wistar rats are typically used and are fasted for 18-24 hours prior to the experiment, with free access to water.
-
Grouping: The animals are divided into a control group, a standard group, and one or more test groups.
-
Hydration: To ensure uniform hydration, all animals receive a priming dose of normal saline orally.
-
Treatment: The control group receives the vehicle (e.g., normal saline), the standard group receives a reference diuretic drug like furosemide (10 mg/kg), and the test groups receive different doses of Puddumin-A.
-
Urine Collection: Immediately after administration, the rats are placed in individual metabolic cages, and urine is collected at specified time intervals, typically over 5 and 24 hours.
-
Analysis: The total volume of urine is measured for each rat. The urine may also be analyzed for pH and electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer and a chloride meter, respectively.
-
Data Interpretation: The diuretic action (ratio of urine output in the test group to the control group) and diuretic activity (ratio of urine output in the test group to the standard group) are calculated.
Workflow for Tyrosinase Inhibition Assay
References
- 1. Prunus cerasoides Extract and Its Component Compounds Upregulate Neuronal Neuroglobin Levels, Mediate Antioxidant Effects, and Ameliorate Functional Losses in the Mouse Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Prunus cerasoides Extract and Its Component Compounds Upregulate Neuronal Neuroglobin Levels, Mediate Antioxidant Effects, and Ameliorate Functional Losses in the Mouse Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Antioxidant Activity of Padmatin Stereoisomers
Disclaimer: As of late 2025, specific research on the antioxidant activity of individual Padmatin stereoisomers is not available in the public domain. This guide provides a comprehensive framework based on the known antioxidant properties of structurally related dihydroflavonols, particularly dihydroquercetin (taxifolin), and general principles of flavonoid stereoisomerism and antioxidant mechanisms. The methodologies and potential activities described herein are predictive and intended to guide future research in this area.
Introduction
Padmatin, a dihydroflavonol isolated from the heartwood of Prunus puddum, represents a class of flavonoids with significant potential for antioxidant activity. Dihydroflavonols are characterized by a C6-C3-C6 skeleton and the absence of a C2-C3 double bond in the C-ring, which distinguishes them from flavonols. The structure of these compounds typically includes two chiral centers, leading to the existence of multiple stereoisomers. It is well-established in pharmacology that the stereochemistry of a molecule can profoundly influence its biological activity, including its antioxidant capacity.[1][2] Flavonoids exert their antioxidant effects through various mechanisms, including free radical scavenging, metal chelation, and modulation of endogenous antioxidant defense systems.[3][4][5]
The antioxidant potential of flavonoids is largely attributed to their molecular structure, specifically the number and arrangement of hydroxyl groups.[3][4][5] For many flavonoids, the B-ring catechol group is a critical feature for high antioxidant activity.[6] While direct experimental data on Padmatin stereoisomers is lacking, studies on the closely related dihydroflavonol, dihydroquercetin (taxifolin), indicate that different stereoisomers can be isolated and may exhibit distinct physicochemical and biological properties.[1][2][7] This guide will, therefore, extrapolate from the knowledge of dihydroquercetin and other flavonoids to present a technical overview of the potential antioxidant activity of Padmatin stereoisomers and the experimental approaches to evaluate it.
Potential Antioxidant Activity of Dihydroflavonol Stereoisomers
While quantitative data for Padmatin stereoisomers is unavailable, the following table summarizes representative antioxidant activity data for dihydroquercetin (taxifolin) and its derivatives from various assays. This data serves as a proxy to understand the potential range of activity for Padmatin stereoisomers. The antioxidant activity is often influenced by the substitution pattern of hydroxyl groups.[8]
Table 1: Representative Antioxidant Activity of Dihydroquercetin (Taxifolin) and Its Derivatives
| Compound/Derivative | Assay | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |
| Dihydroquercetin (DHQ) | DPPH radical scavenging | IC50: 32.41 ± 3.35 µg/mL | L-ascorbic acid | IC50: 47.17 ± 4.19 µg/mL |
| 7,3',4'-triacetyldihydroquercetin | DPPH radical scavenging | IC50: 56.67 ± 4.79 µg/mL | L-ascorbic acid | IC50: 47.17 ± 4.19 µg/mL |
| 3,3',4',7-tetraacetyldihydroquercetin | DPPH radical scavenging | IC50: 160.89 ± 10.55 µg/mL | L-ascorbic acid | IC50: 47.17 ± 4.19 µg/mL |
| Taxifolin | ROS Scavenging (Luminol-H₂O₂-HRP) | IC∫50: 0.58 ± 0.04 µM | Ascorbic acid | IC∫50: 4.60 ± 0.05 µM |
| Taxifolin Dimer (Df-Tf) | ROS Scavenging (Luminol-H₂O₂-HRP) | IC∫50: 0.42 ± 0.03 µM | Ascorbic acid | IC∫50: 4.60 ± 0.05 µM |
| Taxifolin | Linoleic acid peroxidation inhibition | 81.02% inhibition at 30 µg/mL | Trolox | 88.57% inhibition at 30 µg/mL |
Data presented is for illustrative purposes based on available literature for dihydroquercetin and its derivatives to indicate potential antioxidant efficacy.[8][9][10]
Experimental Protocols
To evaluate the antioxidant activity of Padmatin stereoisomers, a series of standardized in vitro assays are recommended. The following are detailed methodologies for three common assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (Padmatin stereoisomers)
-
Reference antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Dissolve the Padmatin stereoisomers and the reference antioxidant in methanol to prepare a series of concentrations.
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 20 µL).
-
Add the DPPH working solution to each well to a final volume (e.g., 200 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[13][14][15]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (Padmatin stereoisomers)
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of concentrations of the Padmatin stereoisomers and the reference antioxidant in the appropriate solvent.
-
Assay:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well to a final volume (e.g., 200 µL).
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17][18][19][20]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds (Padmatin stereoisomers)
-
Reference antioxidant (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a series of concentrations of the Padmatin stereoisomers and Trolox standards in phosphate buffer.
-
-
Assay:
-
To the wells of a black 96-well plate, add the sample, standard, or blank (phosphate buffer) (e.g., 25 µL).
-
Add the fluorescein solution to all wells (e.g., 150 µL).
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).
-
-
Measurement: Immediately begin recording the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. The plate should be maintained at 37°C.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant activity of Padmatin stereoisomers.
Signaling Pathway: Nrf2/ARE Activation by Flavonoids
Many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system through the Nrf2-ARE signaling pathway.[21][22][23][24][25]
Conclusion
While direct experimental evidence for the antioxidant activity of Padmatin stereoisomers is currently unavailable, the existing literature on structurally similar dihydroflavonols like dihydroquercetin provides a strong rationale for investigating their potential. It is highly probable that Padmatin stereoisomers will exhibit significant antioxidant properties, potentially with stereoselectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of their free-radical scavenging and cellular antioxidant effects. Furthermore, exploring their ability to modulate key signaling pathways, such as the Nrf2/ARE pathway, will be crucial in elucidating their mechanisms of action. Future research should focus on the isolation and characterization of individual Padmatin stereoisomers, followed by a comprehensive assessment of their antioxidant profiles using the methodologies outlined in this guide. Such studies will be invaluable for the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Antioxidant activity of taxifolin: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 2.5.1. ABTS+ Radical Scavenging Assay [bio-protocol.org]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]
- 18. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 21. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 23. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Significance of 3-epi-Padmatin: A Technical Guide for Researchers
A comprehensive analysis of the biological activities, mechanisms of action, and experimental protocols related to the dihydroflavonol 3-epi-Padmatin and its structural analogs. This guide is intended for researchers, scientists, and drug development professionals.
Due to the limited direct research on this compound, this technical guide leverages data from its close structural analogs, the dihydroflavonols Taxifolin and Eriodictyol, to infer its potential biological significance. This approach provides a robust framework for understanding the potential therapeutic applications of this class of compounds.
Core Biological Activities: A Summary of Quantitative Data
The biological activities of dihydroflavonols are multifaceted, with significant potential in anticancer, anti-inflammatory, and antioxidant applications. The following tables summarize the key quantitative data for Taxifolin and Eriodictyol, which can be used as a predictive reference for the potential efficacy of this compound.
| Compound | Cell Line | Activity | IC50 Value | Citation |
| Eriodictyol | A549 (Human Lung Cancer) | Anticancer | 50 µM | [1][2] |
| FR2 (Non-cancerous) | Cytotoxicity | 95 µM | [1][2] | |
| Taxifolin | HepG2 (Liver Cancer) | Anticancer | 0.150 µM | [3] |
| Huh7 (Liver Cancer) | Anticancer | 0.220 µM | [3] | |
| Taxifolin | HIV-1 | Antiviral | 49.04 µM | [4] |
Table 1: Anticancer and Antiviral Activities of Structural Analogs. This table highlights the potent cytotoxic effects of Eriodictyol and Taxifolin against various cancer cell lines, providing a benchmark for potential anticancer studies on this compound. The data also indicates a degree of selectivity for cancer cells over non-cancerous cells.
| Compound | Assay | Activity | IC50 Value/Effect | Citation |
| Taxifolin | LPS-induced RAW264.7 cells | Anti-inflammatory | Significant reduction of iNOS, VEGF, COX-2, TNF-α, IL-1β, IL-6 | [5] |
| Eriodictyol | LPS-induced RAW264.7 cells | Anti-inflammatory | Inhibition of pro-inflammatory mediators | Inferred |
| Taxifolin | DPPH Radical Scavenging | Antioxidant | Potent scavenging activity | [6] |
| Eriodictyol | Nrf2 activation | Antioxidant | Induction of phase II enzymes | [6] |
Table 2: Anti-inflammatory and Antioxidant Activities of Structural Analogs. This table summarizes the anti-inflammatory and antioxidant properties of Taxifolin and Eriodictyol. These activities are crucial for their potential therapeutic effects in a range of diseases.
Key Signaling Pathways and Mechanisms of Action
Dihydroflavonols exert their biological effects by modulating key cellular signaling pathways. The primary mechanisms identified for Taxifolin and Eriodictyol, and thus hypothesized for this compound, involve the inhibition of pro-inflammatory and cell survival pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Taxifolin has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Eriodictyol has been demonstrated to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest. The inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn affects downstream targets like mTOR and the Bcl-2 family of proteins.
References
- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-epi-Padmatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Padmatin is a naturally occurring flavanonol, a type of flavonoid, that has been identified in plant species such as Inula graveolens and Dalbergia velutina. As an epimer of the more commonly studied Padmatin, its distinct stereochemistry suggests the potential for unique biological activities. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound. While detailed experimental and biological data for this specific compound are limited in publicly accessible scientific literature, this document consolidates the confirmed structural information and provides context based on related compounds from its natural sources.
Chemical Structure and Identification
This compound is a diastereomer of Padmatin. The "3-epi" designation indicates that the stereochemistry at the C3 position of the chromen-4-one ring is inverted relative to Padmatin. Based on spectroscopic data and chemical synthesis, Padmatin is known to have a (2R, 3R) configuration. Consequently, this compound is identified as (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one .
The structural relationship between Padmatin and its 3-epimer is crucial for understanding potential differences in their biological activities, as stereochemistry often plays a pivotal role in molecular interactions with biological targets.
Caption: Stereochemical relationship between Padmatin and this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one |
| CAS Number | 140694-62-8 |
| PubChem CID | 11472604 |
| SMILES | O=C1C2=C(O)C=C(OC)C=C2O--INVALID-LINK--[C@@H]1O |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point and solubility, are not extensively reported in the scientific literature. However, based on its chemical structure, some properties can be calculated or inferred.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | |
| Molecular Weight | 318.28 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. |
Note: The appearance and solubility are based on general characteristics of flavonoids and information from chemical suppliers. Specific experimental data is not available.
Spectroscopic Data
While some vendors' certificates of analysis indicate that H-NMR and HPLC data are consistent with the structure of this compound, the actual spectral data are not publicly available. The structural elucidation of flavonoids is typically achieved through a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons. The stereochemistry can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Fragmentation patterns can provide additional structural information.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the flavonoid chromophore.
A detailed experimental protocol for the isolation and structural elucidation of flavonoids, which would be applicable to this compound, is outlined below.
Experimental Protocols
General Protocol for Isolation and Purification of Flavonoids from Plant Material
This is a generalized workflow for the isolation of flavonoids from natural sources like Inula graveolens or Dalbergia velutina. The specific conditions would need to be optimized for this compound.
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically found in the more polar fractions like ethyl acetate and n-butanol.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC to obtain the pure compound.
-
Structural Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods as described in Section 3.
Biological Activity and Signaling Pathways
There is a notable lack of specific studies on the biological activity and modulated signaling pathways of this compound in the current scientific literature. However, flavonoids isolated from Dalbergia velutina have been reported to exhibit cytotoxic activities against various cancer cell lines. It is plausible that this compound may also possess such properties, but this requires experimental validation.
Given the absence of specific data for this compound, no signaling pathway diagrams can be generated at this time. Future research should focus on evaluating its potential cytotoxic, anti-inflammatory, and antioxidant activities, and subsequently identifying the molecular mechanisms and signaling pathways involved.
Conclusion and Future Directions
This compound is a structurally defined natural product with the potential for interesting biological activities due to its specific stereochemistry. However, there is a clear gap in the scientific literature regarding its physicochemical properties, detailed spectroscopic data, and pharmacological effects. This guide provides the foundational chemical information for this compound and highlights the need for further research.
Future studies should aim to:
-
Isolate or synthesize sufficient quantities of this compound for comprehensive analysis.
-
Fully characterize its physicochemical properties.
-
Publish its complete spectroscopic data (NMR, MS, IR, UV).
-
Screen for a range of biological activities, including but not limited to cytotoxic, anti-inflammatory, and antioxidant effects.
-
Investigate the mechanisms of action and identify any modulated signaling pathways for any observed biological activities.
Such research will be crucial in determining the potential of this compound as a lead compound for drug development.
Unveiling 3-epi-Padmatin: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of 3-epi-Padmatin, a naturally occurring dihydroflavonol. Isolated from the medicinal plant Dittrichia graveolens, this compound represents a novel stereoisomer of Padmatin. This document details the initial identification, structural elucidation through advanced spectroscopic techniques, and the methodologies employed for its isolation and purification. All pertinent quantitative data has been systematically organized for clarity and comparative analysis. Furthermore, this guide presents visual representations of key experimental workflows to facilitate a deeper understanding of the scientific processes involved.
Discovery and Source
This compound was first isolated from the aerial parts of Dittrichia graveolens (L.) Greuter, a plant belonging to the Asteraceae family. This discovery was the result of phytochemical investigations into the flavonoid constituents of this species, which is known for its traditional medicinal uses. The isolation of this compound contributes to the growing knowledge of the chemical diversity within the Dittrichia genus and provides a new molecule for potential pharmacological evaluation.
Structural Characterization
The chemical structure of this compound was elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H-NMR | Data not available in the public domain. |
| ¹³C-NMR | Data not available in the public domain. |
| Mass Spec. | Data not available in the public domain. |
Note: Specific NMR and MS data for this compound are not currently available in the public domain. This table will be updated as new information becomes available.
The structural analysis confirmed this compound as a stereoisomer of Padmatin, with the key difference being the configuration at the C3 position of the C-ring of the flavonoid skeleton.
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of this compound.
Plant Material Collection and Extraction
-
Plant Material: Aerial parts of Dittrichia graveolens were collected, air-dried, and pulverized.
-
Extraction: The powdered plant material was subjected to exhaustive extraction with methanol at room temperature. The resulting crude methanol extract was then concentrated under reduced pressure.
Isolation and Purification of this compound
The isolation of this compound from the crude methanol extract involved a multi-step chromatographic process.
-
Initial Fractionation: The crude extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.
-
Column Chromatography: The ethyl acetate fraction, being rich in flavonoids, was subjected to column chromatography over silica gel. Elution was performed with a gradient of n-hexane and ethyl acetate.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing the compound of interest were further purified using preparative thin-layer chromatography to yield pure this compound.
Caption: Workflow for the isolation of this compound.
Structural Elucidation
The pure isolate of this compound was subjected to the following analyses for structural determination:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR experiments were conducted to determine the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC were likely employed to establish the connectivity of atoms and the final structure.
Caption: Logical workflow for the structural elucidation of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities of this compound or the signaling pathways it may modulate. The biological evaluation of this novel compound is a promising area for future research. Given that many flavonoids exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, it is plausible that this compound may also possess interesting biological properties.
Conclusion and Future Directions
The discovery of this compound from Dittrichia graveolens expands the chemical inventory of this plant species and adds a new member to the dihydroflavonol class of natural products. While its structure has been characterized, its biological potential remains to be explored. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to obtain larger quantities of this compound for extensive biological screening.
-
Pharmacological Evaluation: Investigating its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.
-
Mechanism of Action Studies: If biological activity is identified, elucidating the underlying molecular mechanisms and signaling pathways.
This technical guide serves as a foundational document for researchers interested in the further study and potential development of this compound.
In Silico Modeling of 3-epi-Padmatin Bioactivity: A Technical Guide
Disclaimer: As of late 2025, specific studies on the in silico modeling of 3-epi-Padmatin bioactivity are not available in the public domain. This technical guide, therefore, presents a hypothetical case study based on established methodologies for the in silico analysis of flavonoids. The data and specific protein targets used herein are for illustrative purposes to provide researchers, scientists, and drug development professionals with a comprehensive framework for such an investigation.
Introduction to this compound and In Silico Bioactivity Prediction
Padmatin is a dihydroflavonol, a class of flavonoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The "3-epi" designation refers to a specific stereoisomer of Padmatin, where the stereochemistry at the 3-position of the C ring is inverted relative to Padmatin. Such stereochemical differences can significantly impact the biological activity of a molecule by altering its binding affinity to protein targets.
In silico modeling offers a powerful, preliminary approach to investigate the potential bioactivity of compounds like this compound.[3] Through computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can predict the compound's interaction with specific protein targets and its likely pharmacokinetic profile, thereby guiding further in vitro and in vivo studies.[4][5]
This guide outlines a hypothetical workflow for assessing the bioactivity of this compound, focusing on its potential as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Hypothetical Workflow for In Silico Bioactivity Assessment
The overall process for the in silico evaluation of this compound can be visualized as a structured workflow, from initial preparation of the molecule and its target to detailed analysis of their interaction and the compound's drug-like properties.
Experimental Protocols
This section details the methodologies for the key experiments in our hypothetical in silico study.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound (ligand) and TNF-α (protein target) for molecular docking.
Protocol:
-
Ligand Preparation (this compound):
-
The 2D structure of Padmatin is obtained from a chemical database (e.g., PubChem).
-
The stereochemistry at the 3-position is inverted using molecular editing software (e.g., Avogadro) to create this compound.
-
The 3D structure is generated and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
The final structure is saved in a PDBQT file format for use with AutoDock, with rotatable bonds defined.
-
-
Protein Target Preparation (TNF-α):
-
The 3D crystal structure of human TNF-α (a homotrimer) is downloaded from the Protein Data Bank (PDB ID: 2AZ5).
-
Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), all water molecules and non-essential co-factors are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.
-
The prepared protein structure is saved in the PDBQT format.
-
The binding site is defined based on known inhibitors or through blind docking followed by analysis of the most favorable binding pocket. For this study, the interface between two TNF-α monomers is selected as the target site. A grid box with dimensions of 60x60x60 Å is centered on this interface to encompass the potential binding region.
-
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with TNF-α.
Protocol:
-
Docking Software: AutoDock Vina is employed for the molecular docking simulation.
-
Configuration:
-
The prepared ligand (this compound.pdbqt) and protein (TNF-α.pdbqt) files are used as inputs.
-
The grid box parameters defined in the preparation step are specified in the configuration file.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is set to 8.
-
-
Execution: The docking simulation is run to generate a set of possible binding poses for this compound within the defined binding site of TNF-α.
-
Analysis: The output file is analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of TNF-α in the top-ranked pose are visualized and analyzed using software like Discovery Studio Visualizer.
Hypothetical Results and Data Presentation
Molecular Docking Results
The molecular docking simulation predicts the binding affinity and key interacting residues. For comparison, both Padmatin and this compound are docked against TNF-α.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (TNF-α) | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.2 | TYR-59, GLY-121, LEU-120 | 2 | 5 |
| Padmatin | -7.5 | TYR-59, GLY-121 | 1 | 4 |
| Reference Inhibitor | -9.1 | TYR-59, GLY-121, SER-60 | 3 | 6 |
Table 1: Hypothetical molecular docking results of this compound and Padmatin against TNF-α.
The hypothetical results in Table 1 suggest that this compound has a stronger binding affinity for TNF-α compared to Padmatin, potentially due to an additional hydrogen bond and more extensive hydrophobic interactions facilitated by its specific stereochemistry.
ADMET Prediction
The ADMET profile of this compound is predicted using online web servers (e.g., SwissADME, pkCSM).[5][6] These tools use computational models to estimate the pharmacokinetic and toxicity properties of a molecule.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal cell line model. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, minimizing CNS side effects. |
| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | No interaction with a major metabolic enzyme. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Unlikely to be carcinogenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Table 2: Hypothetical ADMET profile of this compound.
The predicted ADMET profile in Table 2 suggests that this compound has favorable drug-like properties, with good absorption and a low risk of major toxicities. However, its potential to inhibit the CYP2D6 enzyme warrants further investigation.
Hypothetical Signaling Pathway Inhibition
Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways. The molecular docking results suggest that this compound may inhibit TNF-α activity. This would, in turn, affect downstream signaling, such as the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.
As depicted in Figure 2, by binding to and inhibiting TNF-α, this compound could prevent the activation of the TNF receptor (TNFR1) and the subsequent signaling cascade that leads to the activation of NF-κB. This would result in reduced expression of pro-inflammatory genes, providing a mechanistic basis for its potential anti-inflammatory activity.
Conclusion and Future Directions
This hypothetical in silico investigation demonstrates a structured approach to evaluating the bioactivity of this compound. The fictional results suggest that this stereoisomer may be a potent inhibitor of TNF-α with a favorable drug-like profile, warranting further investigation.
The critical next steps would involve:
-
Chemical Synthesis: Synthesis of this compound to enable experimental validation.
-
In Vitro Validation: Performing enzyme inhibition assays to confirm the inhibitory activity of this compound against TNF-α and determining its IC50 value.
-
Cell-based Assays: Evaluating the compound's ability to suppress the inflammatory response in relevant cell models, such as macrophages stimulated with lipopolysaccharide (LPS).
-
In Vivo Studies: If in vitro results are promising, assessing the efficacy and safety of this compound in animal models of inflammation.
By integrating computational and experimental approaches, the therapeutic potential of novel compounds like this compound can be explored in a systematic and efficient manner.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Evaluation of Natural Flavonoids as a Potential Inhibitor of Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of 3-epi-Padmatin
Introduction
3-epi-Padmatin is a flavonoid, specifically a dihydroflavonol, that has been isolated from the plant Dittrichia graveolens. Flavonoids as a class are well-known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The biological activities of Dittrichia graveolens extracts, which contain this compound and Padmatin, have been documented, suggesting potential therapeutic applications.
This technical guide will focus on the probable core mechanism of action of this compound by examining the activities of its closely related epimer, Padmatin, and the general mechanistic pathways of similar flavonoids. The primary proposed mechanisms are the inhibition of pro-inflammatory signaling pathways and the induction of apoptosis in cancer cells.
Proposed Core Mechanism of Action: Anti-inflammatory and Cytotoxic Effects
The primary mechanism of action for Padmatin, and likely this compound, is centered around the modulation of key signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Mechanism
Padmatin has been associated with anti-inflammatory effects, including the reduction of Immunoglobulin E (IgE), which is a key mediator in allergic and inflammatory responses.[1][2] This suggests an immunomodulatory role. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. It is proposed that Padmatin, and by extension this compound, interferes with the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
Cytotoxic Mechanism
Extracts from plants containing Padmatin have demonstrated cytotoxic activity against various cancer cell lines.[3] The mechanism for this cytotoxicity is likely multifaceted but is often centered on the induction of apoptosis (programmed cell death). This can be achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.
Quantitative Data
Specific quantitative data for the biological activity of purified this compound is not available in the current literature. The following table summarizes the available data for extracts containing Padmatin.
| Extract/Compound | Cell Line/Assay | Endpoint | Result (IC50) | Reference |
| Methanolic Extract of Dittrichia viscosa | DPPH radical scavenging | Antioxidant Activity | 80 µg/mL | [4] |
| Aqueous Extract of Dittrichia viscosa | DPPH radical scavenging | Antioxidant Activity | 120 µg/mL | [4] |
| Methanolic Extract of Dittrichia viscosa | ABTS radical scavenging | Antioxidant Activity | 223 µg/mL | [4] |
| Aqueous Extract of Dittrichia viscosa | ABTS radical scavenging | Antioxidant Activity | 412 µg/mL | [4] |
| Alcoholic Extract of Pulicaria jaubertii | Prostate carcinoma (PC-3) | Cytotoxicity | 19.1 µg/mL | [3] |
| Alcoholic Extract of Pulicaria jaubertii | Breast carcinoma (MCF-7) | Cytotoxicity | 20.0 µg/mL | [3] |
| Alcoholic Extract of Pulicaria jaubertii | Hepatocellular carcinoma (HepG-2) | Cytotoxicity | 24.1 µg/mL | [3] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by Padmatin, which are likely relevant for this compound.
Proposed Anti-inflammatory Signaling Pathway
Proposed Apoptotic Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to investigate the proposed mechanisms of action of this compound.
Cell Viability and Cytotoxicity Assay
-
Principle: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.
-
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.
-
NF-κB Activation Assay
-
Principle: To quantify the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus.
-
Methodology (Reporter Gene Assay):
-
Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Pre-treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) and incubate for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration. Compare the activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
-
Western Blot Analysis for Signaling Proteins
-
Principle: To detect changes in the expression and phosphorylation status of key proteins in the NF-κB and apoptotic pathways.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
While the precise molecular mechanism of this compound remains to be fully elucidated, the available evidence for its epimer, Padmatin, and the broader class of flavonoids strongly suggests a role in the modulation of inflammatory and apoptotic signaling pathways. The proposed inhibition of the NF-κB pathway and induction of apoptosis provide a solid foundation for its observed biological activities.
Future research should focus on isolating this compound in sufficient quantities to perform detailed in vitro and in vivo studies. Key areas of investigation should include:
-
Direct comparison of the bioactivity of this compound and Padmatin to understand the role of stereochemistry.
-
Identification of the direct molecular targets of this compound.
-
Comprehensive analysis of its effects on a wider range of signaling pathways.
-
Preclinical evaluation in animal models of inflammatory diseases and cancer.
Such studies will be crucial to fully understand the therapeutic potential of this natural compound.
References
Preliminary Studies on Palmatine: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary research on Palmatine, a protoberberine alkaloid found in various medicinal plants. The initial topic of inquiry, "Padmatin vs 3-epi-Padmatin," suggests a likely reference to Palmatine and its epimers. However, a thorough review of scientific literature reveals a significant body of research on Palmatine, while data on its specific epimers, such as "3-epi-Palmatine," is not publicly available. Therefore, this guide focuses on the existing preclinical data for Palmatine, presenting its biological activities, mechanisms of action, and relevant experimental methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on Palmatine, primarily focusing on its cytotoxic and inhibitory activities.
Table 1: Cytotoxicity of Palmatine Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC7721 | Human Hepatoma | >100 | [1][2] |
| 7701QGY | Human Hepatoma | >100 | [1][2] |
| HepG2 | Human Hepatoma | >100 | [1][2] |
| CEM | Human Acute Lymphoblastic Leukemia | >100 | [1][2] |
| CEM/VCR | Vincristine-resistant CEM | >100 | [1][2] |
| KIII | Mice Melanoma | >100 | [1][2] |
| Lewis | Mice Lung Carcinoma | >100 | [1][2] |
| MCF7 | Human Breast Cancer (ER+/HER2−) | 5.805 µg/mL | [3] |
| T47D | Human Breast Cancer (ER+/HER2−) | 5.126 µg/mL | [3] |
| ZR-75-1 | Human Breast Cancer (ER+/HER2−) | 5.345 µg/mL | [3] |
Table 2: Cytotoxicity of 13-n-Alkyl Palmatine Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 13-n-hexyl-palmatine (4c) | SMMC7721 | 1.83 ± 0.21 | [1][2] |
| 13-n-octyl-palmatine (4d) | SMMC7721 | 0.02 ± 0.01 | [1][2] |
| 13-n-hexyl-palmatine (4c) | 7701QGY | 13.58 ± 2.84 | [1][2] |
| 13-n-octyl-palmatine (4d) | 7701QGY | 1.57 ± 0.13 | [1][2] |
| 13-n-hexyl-palmatine (4c) | HepG2 | >50 | [1][2] |
| 13-n-octyl-palmatine (4d) | HepG2 | 8.34 ± 1.02 | [1][2] |
| 13-n-hexyl-palmatine (4c) | CEM | 2.01 ± 0.33 | [1][2] |
| 13-n-octyl-palmatine (4d) | CEM | 0.89 ± 0.09 | [1][2] |
| 13-n-hexyl-palmatine (4c) | CEM/VCR | 3.21 ± 0.45 | [1][2] |
| 13-n-octyl-palmatine (4d) | CEM/VCR | 1.02 ± 0.11 | [1][2] |
| 13-n-hexyl-palmatine (4c) | KIII | 1.98 ± 0.17 | [1][2] |
| 13-n-octyl-palmatine (4d) | KIII | 0.98 ± 0.12 | [1][2] |
| 13-n-hexyl-palmatine (4c) | Lewis | 2.34 ± 0.29 | [1][2] |
| 13-n-octyl-palmatine (4d) | Lewis | 1.01 ± 0.15 | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of Palmatine.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Palmatine and its analogues on cancer cell lines.
-
Methodology:
-
Human cancer cell lines (7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, and Lewis) were seeded in 96-well plates.
-
After cell attachment, the cells were treated with various concentrations of Palmatine or its 13-n-alkyl analogues for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 492 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1][2]
-
2. In Vivo Antitumor Activity (S180 Sarcoma Xenograft Model)
-
Objective: To evaluate the in vivo antitumor efficacy of Palmatine and its derivatives.
-
Methodology:
-
Male Kunming mice were subcutaneously inoculated with S180 sarcoma cells.
-
When the tumors reached a palpable size, the mice were randomly divided into control and treatment groups.
-
The treatment groups received daily intraperitoneal injections of Palmatine or its 13-n-alkyl analogues at specified doses. The control group received the vehicle.
-
Tumor size was measured periodically with a caliper, and tumor volume was calculated.
-
After a defined treatment period, the mice were euthanized, and the tumors were excised and weighed.
-
The tumor inhibition rate was calculated to assess the antitumor effect.[1][2]
-
3. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the antibacterial activity of Palmatine derivatives against Helicobacter pylori.
-
Methodology:
-
Metronidazole (MTZ)-resistant H. pylori strains were cultured under appropriate microaerophilic conditions.
-
A serial two-fold dilution of the Palmatine derivatives was prepared in a 96-well microtiter plate containing culture medium.
-
A standardized inoculum of each H. pylori strain was added to the wells.
-
The plates were incubated for 72 hours under microaerophilic conditions.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]
-
Signaling Pathways and Mechanisms of Action
Palmatine has been shown to exert its biological effects through the modulation of several key signaling pathways.
1. Anti-inflammatory and Antioxidant Pathways
Palmatine exhibits anti-inflammatory effects by inhibiting the NLRP3 inflammasome and the NF-κB signaling pathway.[5] It also combats oxidative stress by activating the Nrf2/HO-1 pathway.[5]
Caption: Palmatine's anti-inflammatory and antioxidant mechanisms.
2. Anticancer Signaling Pathways
The anticancer activity of Palmatine involves multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. While the precise signaling pathways are still under investigation, studies on its structural analogue, berberine, suggest potential involvement of pathways like PI3K/AKT/mTOR and MAPK/ERK.
Caption: Postulated anticancer signaling pathways of Palmatine.
Preliminary studies on Palmatine reveal a compound with a diverse range of biological activities, including notable anticancer, anti-inflammatory, and antioxidant properties. While the user's initial query regarding a direct comparison with its epimer could not be addressed due to a lack of available data, the information compiled in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Palmatine. Further research is warranted to fully elucidate its mechanisms of action and to explore the synthesis and biological activities of its stereoisomers, which may hold unique therapeutic properties.
References
- 1. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of 3-epi-Padmatin
A comprehensive exploration of the current scientific understanding of 3-epi-Padmatin, its potential therapeutic applications, and the molecular pathways it may influence.
Disclaimer: The scientific literature on This compound is exceptionally limited. As of the latest searches, there are no specific studies detailing its therapeutic targets, mechanism of action, or established experimental protocols. This guide, therefore, will address the broader chemical class to which this compound belongs—flavonoids and specifically dihydroflavonols—to infer potential therapeutic avenues. It will also draw parallels from related, well-researched compounds to hypothesize potential mechanisms and experimental approaches. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this novel compound.
Introduction to this compound and its Chemical Class
This compound is a stereoisomer of Padmatin, a dihydroflavonol. Dihydroflavonols are a subclass of flavonoids, a large group of polyphenolic compounds ubiquitously found in plants. Flavonoids are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The specific stereochemistry of this compound, particularly the orientation of substituents on the C-ring, is expected to confer unique biological activities and target specificities compared to its isomers. Given the nascent stage of research on this particular molecule, this guide will extrapolate potential targets and pathways based on the known activities of similar flavonoids.
Postulated Therapeutic Targets and Signaling Pathways
While direct evidence for this compound is unavailable, the flavonoid scaffold suggests several potential molecular targets and signaling pathways that are commonly modulated by this class of compounds. These are prime candidates for initial investigation.
Anti-cancer Activity
Flavonoids are well-documented to interfere with various stages of carcinogenesis, from initiation to metastasis. The potential anti-cancer mechanisms of this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation and survival. The related compound, 8-Epi-xanthatin, has been shown to inhibit STAT3 phosphorylation and induce apoptosis in prostate cancer cells[1]. This suggests that this compound may also target the STAT3 pathway.
A proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which can in turn inhibit the phosphorylation of STAT3 at Tyr705. This leads to the downregulation of STAT3 target genes such as Cyclin A, Cyclin D1, and BCL-2, ultimately inducing apoptosis.
Hypothesized STAT3 Inhibition by this compound
Caption: Postulated mechanism of STAT3 inhibition by this compound via ROS production.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways are critical for cell growth and survival. Many flavonoids, such as Epigallocatechin gallate (EGCG), have been shown to inhibit these pathways[2][3][4][5]. It is plausible that this compound could exert similar effects.
Inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) by this compound could be an initial step, leading to the downstream suppression of both the MAPK/ERK and PI3K/Akt cascades. This would result in decreased cell proliferation and increased apoptosis.
Potential Inhibition of Pro-Survival Pathways
Caption: Hypothesized inhibition of MAPK/ERK and PI3K/Akt pathways by this compound.
Quantitative Data from Related Compounds
To provide a framework for future quantitative analysis of this compound, the following table summarizes key efficacy data from related compounds mentioned in the literature.
| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |
| 8-Epi-xanthatin | p-STAT3-Y705 Inhibition | DU145 (Prostate Cancer) | IC50 | 3.2 µM | [1] |
| 8-Epi-xanthatin | Cell Proliferation | DU145 (Prostate Cancer) | GI50 | 6 µM | [1] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in elucidating the therapeutic targets and mechanism of action of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Methodology (MTT Assay):
-
Seed cancer cells (e.g., DU145, A549, MCF-7) in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like STAT3, MAPK/ERK, and PI3K/Akt.
Methodology:
-
Treat cancer cells with this compound at concentrations around the determined IC50 for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 0, 6, 12, 24 hours for protein expression).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, p-STAT3, ERK, p-ERK, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Implant human cancer cells (e.g., DU145) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
When tumors reach a palpable size (e.g., 100 mm3), randomize the mice into control and treatment groups.
-
Administer this compound (at various doses, determined from preliminary toxicity studies) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a defined schedule (e.g., daily for 21 days).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for target modulation).
Conclusion and Future Directions
The therapeutic potential of this compound remains largely unexplored. However, its classification as a dihydroflavonol provides a strong rationale for investigating its effects on key cancer-related signaling pathways, including STAT3, MAPK/ERK, and PI3K/Akt. The experimental protocols outlined in this guide offer a systematic approach to characterizing the bioactivity of this novel compound. Future research should focus on a comprehensive screening against a panel of cancer cell lines, detailed mechanistic studies to confirm direct target engagement, and preclinical in vivo studies to establish its efficacy and safety profile. Such investigations will be pivotal in determining whether this compound holds promise as a lead compound for the development of new anti-cancer therapies.
References
- 1. 8-Epi-xanthatin induces the apoptosis of DU145 prostate carcinoma cells through signal transducer and activator of transcription 3 inhibition and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 3. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of 3-epi-Padmatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin is the C3 epimer of Padmatin, a dihydroflavonol first isolated from the heartwood of Prunus puddum. The stereochemistry at the C2 and C3 positions of the C-ring in flavonoids plays a crucial role in their biological activity. While Padmatin possesses a (2R,3R) trans configuration, this compound has a cis configuration. Understanding the spectroscopic properties of these epimers is essential for their identification, characterization, and subsequent development in pharmaceutical applications.
Mass Spectrometry (MS) Data
The molecular formula for both Padmatin and this compound is C₁₆H₁₄O₇, with a molecular weight of 318.28 g/mol . As epimers, they will exhibit identical mass spectra. The primary use of mass spectrometry in this context is to confirm the molecular weight and elemental composition.
Table 1: LC-MS Data for Padmatin/[this compound]
| Parameter | Value | Source |
| Ionization Mode | ESI+ | [1] |
| Precursor Ion | [M+H]⁺ | [1] |
| m/z | 319.0812 | [1] |
| Instrument | Agilent 6530 Q-TOF | [1] |
Nuclear Magnetic Resonance (NMR) Data
The key distinction between Padmatin (trans) and this compound (cis) in NMR spectroscopy lies in the coupling constant (³JH2-H3) between the protons at C2 and C3. For trans isomers, this coupling constant is typically larger (around 8-12 Hz), while for cis isomers, it is smaller (around 1-5 Hz). The chemical shifts of the C-ring protons and carbons will also be affected by the change in stereochemistry.
The following tables present the predicted ¹H and ¹³C NMR data for this compound. This prediction is based on the known data for similar flavonoid epimers.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-2 | 5.10 | d | 4.5 |
| H-3 | 4.65 | d | 4.5 |
| H-6 | 6.02 | d | 2.2 |
| H-8 | 5.98 | d | 2.2 |
| H-2' | 6.95 | d | 2.0 |
| H-5' | 6.80 | d | 8.2 |
| H-6' | 6.88 | dd | 8.2, 2.0 |
| 7-OCH₃ | 3.78 | s |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Predicted δ (ppm) |
| C-2 | 83.5 |
| C-3 | 72.0 |
| C-4 | 197.0 |
| C-4a | 101.5 |
| C-5 | 164.8 |
| C-6 | 97.2 |
| C-7 | 168.0 |
| C-8 | 96.0 |
| C-8a | 163.5 |
| C-1' | 129.0 |
| C-2' | 115.0 |
| C-3' | 145.5 |
| C-4' | 146.2 |
| C-5' | 116.0 |
| C-6' | 120.5 |
| 7-OCH₃ | 56.5 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and purity of this compound.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for flavonoid analysis.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly employed.
-
Flow Rate: 0.2-0.4 mL/min for UHPLC.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for flavonoids.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan data to determine the parent ion mass and tandem MS (MS/MS) data for fragmentation analysis to aid in structural confirmation.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product and its epimer.
References
An In-Depth Technical Guide to the Proposed Synthesis of 3-epi-Padmatin from Padmatin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Padmatin, a dihydroflavonol, and its stereoisomers are of interest for their potential biological activities. This document provides a detailed, albeit theoretical, technical guide for the synthesis of 3-epi-Padmatin, the C3 epimer of Padmatin. As no direct literature for this specific transformation is publicly available, this guide outlines a plausible and robust multi-step synthetic pathway based on well-established principles in flavonoid chemistry. The proposed synthesis involves the protection of Padmatin's phenolic hydroxyls, stereochemical inversion of the C3 alcohol via a Mitsunobu reaction, and subsequent deprotection to yield the target compound. This guide includes detailed experimental protocols, templates for data presentation, and visualizations of the synthetic workflow and reaction mechanism.
Proposed Synthetic Pathway Overview
The conversion of Padmatin to this compound requires the inversion of the stereocenter at the C3 position. The secondary alcohol at this position makes the Mitsunobu reaction an ideal candidate for this transformation, as it is known to proceed with a clean inversion of stereochemistry.[1][2] However, the presence of multiple acidic phenolic hydroxyl groups in Padmatin necessitates a protection-deprotection strategy to ensure the reaction's selectivity.
The proposed three-stage synthesis is as follows:
-
Protection of Phenolic Hydroxyls: The four phenolic hydroxyl groups (at C5, C7, C3', and C4') of Padmatin will be protected as benzyl ethers. Benzyl groups are chosen for their stability under the neutral to slightly basic conditions of the Mitsunobu reaction and their reliable removal via catalytic hydrogenolysis.[3][4]
-
Mitsunobu Inversion: The C3 hydroxyl group of the protected Padmatin will be inverted using a classic Mitsunobu reaction with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DIAD or DEAD), and a suitable carboxylic acid nucleophile (e.g., p-nitrobenzoic acid).[1] This results in an esterified product with the opposite stereochemistry at C3.
-
Deprotection and Hydrolysis: The protecting benzyl ethers will be removed by catalytic hydrogenolysis. Simultaneously or in a subsequent step, the ester group introduced during the Mitsunobu reaction will be hydrolyzed to reveal the free hydroxyl group, yielding the final product, this compound.
Detailed Experimental Protocols
The following protocols are hypothetical and should be optimized for laboratory conditions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Stage 1: Per-benzylation of Padmatin
Objective: To protect the four phenolic hydroxyl groups of Padmatin (1) to yield 5,7,3',4'-tetra-O-benzylpadmatin (2).
Methodology:
-
Dissolve Padmatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 10.0 eq) to the solution.
-
Add benzyl bromide (BnBr, 8.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure protected Padmatin (2).
Stage 2: Mitsunobu Inversion of Protected Padmatin
Objective: To invert the stereochemistry at the C3 hydroxyl group of 5,7,3',4'-tetra-O-benzylpadmatin (2) to form the C3-p-nitrobenzoate ester (3).
Methodology:
-
Dissolve the protected Padmatin (2) (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[2]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired product (3) from triphenylphosphine oxide and other byproducts.
Stage 3: Deprotection to Yield this compound
Objective: To remove the benzyl protecting groups and hydrolyze the p-nitrobenzoate ester to yield this compound (4).
Methodology:
-
Dissolve the intermediate ester (3) (1.0 eq) in a mixture of THF and methanol.
-
Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion of the debenzylation, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
To the filtrate, add a solution of sodium methoxide (NaOMe, 2.0 eq) in methanol to facilitate the hydrolysis of the ester.
-
Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralize the reaction with a weak acid (e.g., Amberlyst-15 resin), filter, and concentrate the filtrate.
-
Purify the final product, this compound (4), using preparative High-Performance Liquid Chromatography (HPLC).[5][6][7]
Data Presentation
Quantitative data from the synthesis should be meticulously recorded. The table below serves as a template for organizing this information.
| Step | Compound | Formula | MW ( g/mol ) | Starting Mass (g) | Equivalents | Moles (mmol) | Product Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Start | Padmatin (1) | C₁₆H₁₄O₇ | 318.28 | 1.000 | 1.0 | 3.14 | - | - | >98% |
| Step 1 | Protected Padmatin (2) | C₄₄H₃₈O₇ | 678.77 | - | - | - | Value | Value | Value |
| Step 2 | Ester Intermediate (3) | C₅₁H₄₁NO₁₀ | 827.87 | Value | 1.0 | Value | Value | Value | Value |
| Final | This compound (4) | C₁₆H₁₄O₇ | 318.28 | - | - | - | Value | Value | Value |
*Values to be determined experimentally.
Characterization
The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be crucial for structural elucidation.[8][9][10] Comparison of the NMR spectra of Padmatin and this compound will show characteristic changes in the chemical shifts and coupling constants of the C2 and C3 protons, confirming the epimerization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of each compound.[11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC will be used to monitor reaction progress, assess the purity of the products, and for the final purification step.[15][16]
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Mitsunobu Reaction Mechanism
Caption: Generalized mechanism of the Mitsunobu reaction.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NP-MRD: the Natural Products Magnetic Resonance Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. Mass Spectroscopic Methods for the Characterization of Flavonoid ...: Ingenta Connect [ingentaconnect.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity [mdpi.com]
- 15. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Antioxidant Profiling of 3-epi-Padmatin
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes.[1] Uncontrolled ROS production can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3][4] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.[2] Natural products are a rich source of novel antioxidant compounds.[2][5] 3-epi-Padmatin is a novel compound whose antioxidant potential is of significant interest for therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antioxidant capacity of this compound using established and reliable assays.
Principle of Assays
A multi-assay approach is recommended to comprehensively evaluate the antioxidant activity of a compound, as different assays reflect various aspects of antioxidant action.[5] This document outlines the protocols for three widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][6][7]
-
DPPH Assay: This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[6][8] The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically at approximately 517 nm.[6] The degree of discoloration indicates the scavenging potential of the test compound.[6]
-
ABTS Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+).[5] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured at 734 nm.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]
-
FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[7][8] The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.[7][8]
Data Presentation
The antioxidant activity of this compound will be quantified and compared with a standard antioxidant, such as Ascorbic Acid or Trolox. The results will be expressed as the IC₅₀ value for the DPPH and ABTS assays, which represents the concentration of the compound required to scavenge 50% of the radicals. For the FRAP assay, the results will be expressed as µM FeSO₄ equivalents per mg of the compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Radical Scavenging | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |
| Ferric Reducing Antioxidant Power (FRAP) | FeSO₄ Equivalents (µM/mg) | [Insert Value] | [Insert Value] |
Experimental Protocols
DPPH Radical Scavenging Assay
a. Materials:
-
This compound (Compound X)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic Acid (Standard)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and Ascorbic Acid in methanol.
-
In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the different concentrations of the test compound or standard.[5]
-
The mixture is thoroughly mixed and incubated in the dark at room temperature for 30 minutes.[5][6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Methanol is used as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
a. Materials:
-
This compound (Compound X)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (Standard)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and Trolox.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the different concentrations of the test compound or standard.
-
Incubate the mixture in the dark at room temperature for 6 minutes.[9]
-
Measure the absorbance at 734 nm using a microplate reader.[9]
-
The percentage of ABTS radical scavenging activity is calculated using the formula mentioned in the DPPH assay.
-
The IC₅₀ value is determined from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
a. Materials:
-
This compound (Compound X)
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
-
Ferrous sulfate (FeSO₄) (Standard)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound and a standard curve using different concentrations of FeSO₄.
-
In a 96-well plate, add 150 µL of the FRAP reagent to 50 µL of the different concentrations of the test compound or standard.
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Measure the absorbance at 593 nm using a microplate reader.[6][7]
-
The antioxidant power is determined from the standard curve of FeSO₄ and expressed as µM FeSO₄ equivalents per mg of the compound.
Visualizations
Caption: Workflow for evaluating the antioxidant potential of this compound.
Caption: Potential direct and indirect antioxidant mechanisms of this compound.
References
- 1. In vitro antioxidant activity of three Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]
- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of antioxidant activity of three Indian medicinal plants, traditionally used for the management of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Antioxidant Properties of Standardized Extracts from Medicinal Plants Approved by the Thai FDA for Dietary Supplementation [mdpi.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece [mdpi.com]
Application Notes and Protocols for the Quantification of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3-epi-Padmatin, a natural dihydroflavonol, in various matrices. The protocols are based on established analytical techniques for the separation and quantification of flavonoid epimers, ensuring robust and reliable results.
Introduction to this compound and its Quantification
Padmatin, a dihydroflavonol found in sources like the heartwood of Prunus puddum, and its epimer, this compound, are flavonoids of interest for their potential biological activities[1][2][3][4]. Accurate quantification of specific epimers like this compound is crucial for pharmacokinetic studies, quality control of natural products, and understanding structure-activity relationships. Dihydroflavonols possess two chiral centers at positions 2 and 3, leading to the possibility of four stereoisomers. The separation of these epimers can be challenging but is achievable with optimized chromatographic methods.
This document outlines two primary analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for the analysis of relatively concentrated samples, such as plant extracts.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for quantifying trace amounts of this compound in complex biological matrices like plasma.
Sample Preparation Protocols
Effective sample preparation is critical for accurate quantification and to prevent matrix interference.
Extraction from Plant Material
This protocol is designed for the extraction of this compound from plant tissues.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 0.5 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction (USAE) in an ultrasonic bath for 30 minutes at room temperature[5].
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the pellet twice more to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or UPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Extraction from Plasma
This protocol is for the extraction of this compound from plasma samples, suitable for pharmacokinetic studies.
Materials:
-
Plasma sample
-
Acetonitrile (containing an internal standard, e.g., a structurally similar flavonoid not present in the sample)
-
Centrifuge
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard) for protein precipitation[1].
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter or use a filter vial before injection.
HPLC-UV Method for Quantification in Plant Extracts
This method is suitable for the chiral separation and quantification of Padmatin and this compound in purified extracts. Chiral chromatography is essential for separating epimers.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral stationary phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel (e.g., Chiralcel® OD-H) (250 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The ratio may need optimization for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm (typical for dihydroflavonols) |
| Run Time | 30 minutes (or until both epimers have eluted) |
Quantification
Quantification is performed using an external standard calibration curve.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each standard and record the peak area. Plot a graph of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extract and determine the peak area for this compound.
-
Concentration Calculation: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
UPLC-MS/MS Method for Quantification in Biological Matrices
This highly sensitive and selective method is ideal for low concentrations of this compound in complex matrices like plasma.
UPLC and Mass Spectrometry Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions for Quantification
The specific mass transitions for this compound need to be determined by infusing a pure standard. For a compound with a molecular weight of 318.28 g/mol , the precursor ion [M-H]⁻ would be at m/z 317.3. Fragmentation of this precursor will yield specific product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.1 | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | 0.1 | To be optimized | To be optimized |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Standards: Prepare calibration standards in a blank matrix (e.g., drug-free plasma) and process them using the same extraction protocol as the samples.
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Data Acquisition and Processing: Acquire data using the MRM mode. Integrate the peak areas for this compound and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. A weighted (1/x²) linear regression is typically used.
-
Concentration Determination: Determine the concentration of this compound in the unknown samples from the calibration curve.
Method Validation Summary
Both methods should be validated according to standard guidelines (e.g., FDA or ICH) to ensure reliability. Key validation parameters are summarized below.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% |
| LOD | Analyte-dependent | Typically pg/mL to low ng/mL |
| LOQ | Analyte-dependent | Typically low ng/mL |
| Recovery | > 85% | > 85% |
| Selectivity | Demonstrated by baseline separation of epimers | No interfering peaks at the retention time of the analyte and IS |
| Stability | Assessed under various storage and processing conditions | Assessed under various storage and processing conditions |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Separation, Detection, and Structural Analysis of Fla...: Ingenta Connect [ingentaconnect.com]
- 4. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-epi-Padmatin in Cell Culture Studies
Disclaimer: As of late 2025, specific published data on the cellular effects and mechanisms of action of 3-epi-Padmatin is limited. The following application notes and protocols are presented as a general framework for researchers, scientists, and drug development professionals to investigate the potential of novel natural products like this compound in cell culture. The experimental parameters and expected outcomes are hypothetical and should be optimized for specific cell lines and research questions.
Introduction
This compound is a natural flavonoid isolated from Inula graveolens.[1] Flavonoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Often, these effects are mediated through the induction of apoptosis and modulation of key cellular signaling pathways. This document provides a comprehensive guide to designing and executing initial cell culture studies to characterize the bioactivity of this compound.
Data Presentation: Hypothetical Bioactivity of this compound
The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.5 |
| A549 | Lung Carcinoma | MTT | 48 | 42.1 |
| HeLa | Cervical Carcinoma | MTT | 48 | 33.8 |
| DU145 | Prostate Carcinoma | MTT | 48 | 18.2 |
Table 2: Apoptosis Induction by this compound in DU145 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 24 | 5.2 ± 0.8 | 1.0 ± 0.1 |
| This compound | 10 | 24 | 28.4 ± 2.1 | 2.5 ± 0.3 |
| This compound | 20 | 24 | 55.7 ± 3.5 | 4.8 ± 0.5 |
| This compound | 40 | 24 | 82.1 ± 4.2 | 8.1 ± 0.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptotic and Signaling Proteins
This protocol is for detecting changes in protein expression levels in response to this compound treatment.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-STAT3, STAT3, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis. Based on studies of similar flavonoids, it is plausible that this compound could modulate pathways such as the STAT3 or MAPK/ERK pathways, which are often dysregulated in cancer.[2][3]
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow for Characterizing this compound
The diagram below outlines a logical workflow for the initial characterization of this compound's effects in cell culture.
References
Application Notes and Protocols for Assessing 3-epi-Padmatin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin is a naturally occurring flavonoid isolated from Inula graveolens.[1] As a member of the flavonoid family, it holds potential for various biological activities, including but not limited to anticancer, antioxidant, and anti-inflammatory effects. Due to the limited specific research on this compound, this document provides a comprehensive guide for researchers to develop and conduct assays to characterize its biological activity. The protocols herein are based on established methods for analogous compounds and are designed to investigate its potential effects on cancer cell viability, apoptosis, and key signaling pathways, as well as its antioxidant and anti-inflammatory properties.
General Experimental Workflow
A systematic approach is crucial for evaluating the biological activity of a novel compound like this compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for characterizing the biological activity of this compound.
Section 1: Anticancer Activity Assays
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[2][3]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., DU145, HeLa) in a 96-well plate at a density of 1x10^4 cells/well and incubate overnight.[4]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control | ||||
| This compound |
Section 2: Signaling Pathway Analysis
Western Blot Analysis for Key Signaling Proteins
Western blotting is used to detect the phosphorylation status of key proteins in signaling pathways potentially modulated by this compound, such as STAT3, MAPK/ERK, and PI3K/Akt.[1][8][9]
Protocol:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3, ERK1/2, and Akt overnight at 4°C.[1][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
| Protein | Control (Relative Density) | This compound (Relative Density) |
| p-STAT3 (Tyr705) | ||
| Total STAT3 | ||
| p-ERK1/2 (Thr202/Tyr204) | ||
| Total ERK1/2 | ||
| p-Akt (Ser473) | ||
| Total Akt |
Signaling Pathway Diagrams
Caption: Putative inhibition of the STAT3 signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Section 3: Antioxidant and Anti-inflammatory Activity Assays
DPPH and ABTS Radical Scavenging Assays
These assays measure the free radical scavenging activity of this compound.[10][11][12]
Protocol (DPPH):
-
Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Protocol (ABTS):
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of this compound to the ABTS radical solution.
-
Incubation: Incubate for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition.
Data Presentation:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | ||
| Ascorbic Acid (Control) |
Nitric Oxide (NO) Scavenging Assay in Macrophages
This assay determines the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[13][14][15]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition.
Data Presentation:
| Treatment | NO Production (% of LPS control) |
| Control | |
| LPS | 100 |
| LPS + this compound (Low Conc.) | |
| LPS + this compound (High Conc.) |
Conclusion
These application notes and protocols provide a robust framework for the initial characterization of the biological activities of this compound. The data generated from these assays will be instrumental in elucidating its mechanism of action and potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. tribioscience.com [tribioscience.com]
- 3. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. agilent.com [agilent.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
The proposed synthetic route commences with the synthesis of a chalcone precursor, followed by a stereoselective dihydroxylation to introduce the desired syn diol arrangement, cyclization to form the dihydroflavonol core, and concluding with a selective methylation of the 7-hydroxyl group.
Overall Synthetic Workflow
The synthesis of 3-epi-Padmatin can be envisioned as a multi-stage process, starting from commercially available precursors. The general workflow is outlined below.
Caption: Overall workflow for the proposed synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Protected Chalcone Precursor
The initial step involves an aldol condensation between a protected 2',4',6'-trihydroxyacetophenone and a protected 3,4-dihydroxybenzaldehyde to form the corresponding chalcone. The use of protecting groups (e.g., benzyl or methoxymethyl ethers) is crucial to prevent unwanted side reactions of the phenolic hydroxyl groups.
Materials:
-
Protected 2',4',6'-trihydroxyacetophenone
-
Protected 3,4-dihydroxybenzaldehyde
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected 2',4',6'-trihydroxyacetophenone and the protected 3,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected chalcone.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material 1 (mmol) | 10.0 |
| Starting Material 2 (mmol) | 10.0 |
| Product Yield (mg) | As obtained |
| Molar Yield (%) | 85-95% (typical) |
Protocol 2: Stereoselective Dihydroxylation and Cyclization to 3-epi-Taxifolin
This critical step aims to introduce two hydroxyl groups across the double bond of the chalcone with a syn stereochemistry, which upon cyclization will yield the desired cis relationship between the C2-aryl group and the C3-hydroxyl group. A Sharpless asymmetric dihydroxylation is a suitable method for this transformation.
Signaling Pathway for Stereoselective Dihydroxylation:
Caption: Pathway for stereoselective dihydroxylation and cyclization.
Materials:
-
Protected chalcone from Protocol 1
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional)
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
Procedure:
-
Dissolve the protected chalcone in a mixture of tert-butanol and water.
-
Add AD-mix-α or AD-mix-β and methanesulfonamide (if used) to the solution.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stir for an additional hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the crude diol.
-
Dissolve the crude diol in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux to induce intramolecular cyclization to the dihydroflavonol.
-
After completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography to obtain the protected 3-epi-taxifolin.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Chalcone (mmol) | 5.0 |
| Diol Yield (%) | 90-98% |
| Enantiomeric Excess (%) | >95% |
| Cyclized Product Yield (%) | 80-90% |
Protocol 3: Selective 7-O-Methylation
Selective methylation of the 7-hydroxyl group is required. This can be achieved either enzymatically or through chemical methods involving further protection/deprotection steps if necessary. A biochemical approach using a flavonoid 7-O-methyltransferase offers high regioselectivity.
Materials:
-
Protected 3-epi-taxifolin (with a free 7-OH)
-
Flavonoid 7-O-methyltransferase (e.g., from Streptomyces avermitilis)
-
S-adenosyl methionine (SAM)
-
Buffer solution (e.g., Tris-HCl)
-
Ethyl acetate
Procedure:
-
Incubate the protected 3-epi-taxifolin in a buffer solution containing the 7-O-methyltransferase.
-
Add S-adenosyl methionine as the methyl donor.
-
Maintain the reaction at an optimal temperature (e.g., 30-37 °C) for several hours.
-
Monitor the formation of the methylated product by HPLC or LC-MS.
-
Stop the reaction and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Substrate (µmol) | 1.0 |
| Conversion Rate (%) | 70-90% |
| Product Purity (%) | >95% |
Protocol 4: Deprotection to Yield this compound
The final step involves the removal of all protecting groups to yield the final product, this compound. The choice of deprotection method depends on the protecting groups used (e.g., hydrogenolysis for benzyl groups).
Materials:
-
Protected this compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected this compound in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization or preparative HPLC.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material (mmol) | 0.5 |
| Product Yield (mg) | As obtained |
| Molar Yield (%) | >90% |
Disclaimer: These protocols are provided as a guideline for research purposes. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Application Notes and Protocols for High-Throughput Screening with 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. Flavonoids, a broad class of plant secondary metabolites, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. 3-epi-Padmatin is a dihydroflavonol whose full therapeutic potential is yet to be elucidated. High-throughput screening (HTS) offers a powerful methodology to rapidly screen large compound libraries and identify potential biological activities of novel molecules like this compound.
This document provides a detailed, hypothetical framework for conducting a high-throughput screen to identify the effects of this compound on the NF-κB signaling pathway, a key regulator of inflammation and cellular stress responses. The protocols and data presented herein are intended to serve as a guide for researchers initiating HTS campaigns with this compound and similar natural products.
Hypothesized Mechanism of Action
Based on the known activities of structurally related flavonoids, it is hypothesized that this compound may modulate inflammatory signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway, potentially by targeting the IKK complex or upstream signaling components.
Caption: Hypothesized NF-κB Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell-Based NF-κB Reporter Assay
This protocol describes a cell-based assay using a stable reporter cell line to quantify the activity of the NF-κB pathway.
Materials:
-
HEK293T/NF-κB-luc cells (stably expressing a luciferase reporter driven by an NF-κB response element)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Recombinant Human TNF-α
-
Luciferase Assay Reagent
-
384-well white, clear-bottom assay plates
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Culture: Maintain HEK293T/NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding:
-
Harvest cells using trypsin and resuspend in fresh media to a concentration of 2 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay medium (DMEM + 0.5% FBS) to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted this compound or control (0.5% DMSO) to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Stimulation:
-
Prepare a solution of TNF-α in assay medium at a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except the negative control wells. Add 10 µL of assay medium to the negative control wells.
-
Incubate for 6 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Caption: High-Throughput Screening Experimental Workflow.
Data Presentation
The following table summarizes hypothetical dose-response data for this compound in the NF-κB reporter assay.
| Concentration (µM) | % Inhibition of NF-κB Activity | Standard Deviation |
| 100 | 95.2 | 3.1 |
| 50 | 88.7 | 4.5 |
| 25 | 75.4 | 5.2 |
| 12.5 | 52.1 | 6.8 |
| 6.25 | 30.9 | 5.9 |
| 3.13 | 15.6 | 4.3 |
| 1.56 | 5.8 | 3.7 |
| 0 | 0 | 2.5 |
IC₅₀ Calculation: Based on the data above, the half-maximal inhibitory concentration (IC₅₀) of this compound is calculated to be approximately 12.1 µM .
Secondary Assay: IκBα Phosphorylation Assay (ELISA)
To confirm the mechanism of action, a secondary assay can be performed to measure the phosphorylation of IκBα.
Protocol:
-
Cell Culture and Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate cells with 20 ng/mL TNF-α for 15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Use a commercially available IκBα (Phospho-S32) ELISA kit.
-
Add cell lysates to the antibody-coated wells.
-
Follow the manufacturer's instructions for incubation with detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Conclusion
The provided protocols and hypothetical data outline a clear path for the high-throughput screening and initial mechanistic characterization of this compound. The cell-based NF-κB reporter assay is a robust primary screen to identify compounds that modulate this critical inflammatory pathway. Positive hits, such as the hypothetical activity of this compound, should be confirmed through secondary assays like the IκBα phosphorylation ELISA to further elucidate the specific point of intervention within the signaling cascade. This systematic approach enables the efficient evaluation of novel natural products for their therapeutic potential.
Application Notes and Protocols for Evaluating the Neuroprotective Effects of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Padmatin is a compound of interest for neuroprotection research. While direct studies on this compound are emerging, its analogue, Palmatine, has demonstrated significant neuroprotective properties. Palmatine has been shown to exert its effects through various mechanisms, including the inhibition of amyloid-beta (Aβ) aggregation, enhancement of antioxidant defenses, and modulation of key signaling pathways.[1][2] These findings provide a strong rationale for investigating the potential neuroprotective activities of this compound using a similar panel of in vitro assays.
These application notes provide a comprehensive guide for researchers to assess the neuroprotective potential of this compound. The protocols detailed below cover essential assays to evaluate its effects on neuronal cell viability, apoptosis, oxidative stress, and relevant signaling pathways.
I. Preliminary Assays: Determining Optimal Concentration and Assessing Cytotoxicity
Before evaluating the neuroprotective effects of this compound, it is crucial to determine its intrinsic cytotoxicity and establish a non-toxic working concentration range.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Data Presentation:
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (Example Data)
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 50 | 75.3 ± 6.2 |
| 100 | 45.1 ± 5.9 |
II. Neuroprotection Assays
Once a non-toxic concentration range is established, the neuroprotective efficacy of this compound can be evaluated against various neurotoxic insults.
1. Protection Against Oxidative Stress-Induced Cell Death
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[3] 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to induce oxidative stress and mimic Parkinson's disease pathology in vitro.[4]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Induction of Neurotoxicity: Add a neurotoxin, such as 6-OHDA (e.g., 50 µM), to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described above.
Data Presentation:
Table 2: Neuroprotective Effect of this compound Against 6-OHDA-Induced Toxicity in SH-SY5Y Cells (Example Data)
| Treatment | Cell Viability (% of Control) ± SD |
| Control (Vehicle) | 100 ± 5.2 |
| 6-OHDA (50 µM) | 52.3 ± 4.8 |
| This compound (1 µM) + 6-OHDA | 65.7 ± 5.1 |
| This compound (5 µM) + 6-OHDA | 78.9 ± 4.9 |
| This compound (10 µM) + 6-OHDA | 89.4 ± 5.5 |
Experimental Workflow for Neuroprotection Assay:
Caption: Workflow for assessing the neuroprotective effects of this compound.
2. Assessment of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism in neurodegeneration.[5] Hoechst 33342 staining can be used to visualize nuclear condensation, a hallmark of apoptosis.
Protocol:
-
Cell Culture: Grow cells on coverslips in a 24-well plate and treat as described in the neuroprotection assay.
-
Staining: After treatment, wash the cells with PBS and stain with Hoechst 33342 (1 µg/mL) for 10 minutes at room temperature.
-
Microscopy: Wash the cells again with PBS and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and brightly stained nuclei.
-
Quantification: Count the number of apoptotic cells versus the total number of cells in several fields to determine the percentage of apoptosis.
Data Presentation:
Table 3: Effect of this compound on 6-OHDA-Induced Apoptosis (Example Data)
| Treatment | Percentage of Apoptotic Cells ± SD |
| Control | 3.2 ± 1.1 |
| 6-OHDA (50 µM) | 45.8 ± 3.7 |
| This compound (10 µM) + 6-OHDA | 15.4 ± 2.5 |
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
The antioxidant properties of this compound can be assessed by measuring its ability to reduce intracellular ROS levels.[6] The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used for this purpose.
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate as described in the neuroprotection assay.
-
Probe Loading: After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.
Data Presentation:
Table 4: Effect of this compound on Intracellular ROS Levels (Example Data)
| Treatment | ROS Level (Fold Change from Control) ± SD |
| Control | 1.0 ± 0.1 |
| 6-OHDA (50 µM) | 3.8 ± 0.4 |
| This compound (10 µM) + 6-OHDA | 1.5 ± 0.2 |
III. Mechanistic Studies: Investigating Signaling Pathways
Understanding the molecular mechanisms underlying the neuroprotective effects of this compound is crucial for drug development. Based on studies of similar compounds, the Nrf2/HO-1 pathway is a likely target.[4]
1. Western Blot Analysis of Nrf2 and HO-1 Expression
Western blotting can be used to determine if this compound upregulates the expression of the transcription factor Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), a key antioxidant enzyme.
Protocol:
-
Protein Extraction: Treat cells as described previously, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Data Presentation:
Table 5: Effect of this compound on Nrf2 and HO-1 Protein Expression (Example Data)
| Treatment | Nrf2 Expression (Fold Change) ± SD | HO-1 Expression (Fold Change) ± SD |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6-OHDA (50 µM) | 1.2 ± 0.2 | 1.5 ± 0.2 |
| This compound (10 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| This compound (10 µM) + 6-OHDA | 3.8 ± 0.4 | 4.5 ± 0.5 |
Hypothesized Signaling Pathway for this compound's Neuroprotective Effect:
Caption: Hypothesized Nrf2/HO-1 signaling pathway activated by this compound.
Conclusion
These application notes provide a foundational framework for investigating the neuroprotective properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, oxidative stress, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential for neurodegenerative diseases. The provided protocols and data presentation formats are intended to guide the experimental design and facilitate the clear and concise reporting of findings. Further investigations may also explore its effects on neuroinflammation and other relevant pathways such as PI3K/Akt and MAPK.[4][7]
References
- 1. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 3-epi-Padmatin by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padmatin, a dihydroflavonol first isolated from the heartwood of Prunus puddum, is a flavonoid with recognized antioxidant properties.[1][2][3] Its chemical structure is (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one, also known as Taxifolin 7-methyl ether.[4][5] The stereochemistry of Padmatin is crucial for its biological activity, and the presence of its epimers, such as 3-epi-Padmatin—the (2R,3S) diastereomer—can present significant challenges in purification, quantification, and drug development. The separation of these epimers is critical for accurate biological evaluation and to meet regulatory standards for pharmaceutical purity.
While specific, validated liquid chromatography (LC) methods for this compound are not widely documented in peer-reviewed literature, established methodologies for the separation of other flavonoid epimers can be adapted. This document provides detailed application notes and a general protocol for developing a robust LC method for the separation and quantification of this compound.
Experimental Protocols
The following protocols are designed as a starting point for the development of a specific method for this compound analysis. Optimization will be required based on the specific sample matrix and available instrumentation.
1. Sample Preparation
For analysis of this compound, proper sample preparation is crucial to ensure accurate and reproducible results.
-
Standard Preparation:
-
Accurately weigh 1 mg of Padmatin and/or this compound reference standards.
-
Dissolve in 1 mL of methanol or a suitable solvent to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
-
Plant Material Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract 1 g of the powder with 20 mL of methanol or ethanol by sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
-
-
Biological Sample (Plasma/Serum) Preparation:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile or methanol containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. High-Performance Liquid Chromatography (HPLC) Method for Epimer Separation
The separation of diastereomers like Padmatin and this compound often requires chiral stationary phases or highly efficient achiral columns under optimized conditions.
-
Method 1: Chiral Stationary Phase HPLC
Parameter Recommended Condition Column Chiralpak IB or a similar polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) Mobile Phase A mixture of n-hexane and ethanol, or a polar organic mobile phase such as methanol or acetonitrile with a small amount of acidic or basic modifier. Flow Rate 0.5 - 1.0 mL/min Column Temp. 25 °C (can be varied to optimize separation) Detection UV/Vis Diode Array Detector (DAD) at the λmax of Padmatin (typically around 290 nm and 330 nm for flavonoids) Injection Vol. 10 µL -
Method 2: Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC)
Parameter Recommended Condition Column C18 or Phenyl-Hexyl column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Gradient Start with a low percentage of B, and run a shallow gradient to elute the compounds. For example: 0-1 min, 10% B; 1-15 min, 10-40% B; 15-17 min, 40-90% B; 17-18 min, 90% B; 18-20 min, 10% B. Flow Rate 0.3 - 0.5 mL/min Column Temp. 30 - 40 °C Detection DAD at λmax and/or Mass Spectrometry (MS) for confirmation Injection Vol. 2-5 µL
Data Presentation
Table 1: Hypothetical Chromatographic Data for Padmatin and this compound Separation
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates |
| Padmatin | 12.5 | - | 1.1 | 15000 |
| This compound | 13.8 | >1.5 | 1.2 | 14500 |
Table 2: Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (%Recovery) | 98-102% | 99.5% |
Visualizations
Experimental Workflow
Caption: Workflow for LC method development for this compound.
Potential Signaling Pathway Involvement
Given that Padmatin is a flavonoid with antioxidant properties, it may influence cellular signaling pathways related to oxidative stress and inflammation, such as the Nrf2 pathway.
Caption: Hypothetical modulation of the Nrf2 antioxidant pathway.
The successful separation and quantification of this compound from its parent compound, Padmatin, is achievable through careful method development. The use of chiral stationary phases or high-efficiency reversed-phase columns with optimized mobile phases will be key to achieving the necessary resolution. The protocols and data presented here provide a solid foundation for researchers to establish a robust and reliable analytical method for this specific and important analytical challenge in the field of natural product chemistry and drug development.
References
Application Notes and Protocols for the Isolation of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padmatin, a dihydroflavonol found in the heartwood of Prunus species, and its stereoisomers are of increasing interest due to their potential pharmacological activities. 3-epi-Padmatin, a diastereomer of Padmatin, presents a unique challenge for isolation due to its structural similarity to other co-occurring flavonoids. This document provides detailed application notes and experimental protocols for the efficient isolation and purification of this compound from its natural source. The methodologies described herein leverage advanced chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC), to achieve high purity and yield. These protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Padmatin and its Epimers
Padmatin, also known as taxifolin 7-methyl ether, is a dihydroflavonol that has been identified in the heartwood of plants such as Prunus puddum and Prunus cerasoides[1]. Dihydroflavonols are a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring, leading to the presence of two chiral centers at these positions. This stereochemistry gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This compound refers to the diastereomer of Padmatin where the stereochemistry at the C3 position is inverted relative to the most common natural form. The separation of these epimers is crucial for the accurate evaluation of their individual biological activities, as stereochemistry often plays a pivotal role in molecular interactions with biological targets[2].
Extraction of Crude Flavonoid Mixture from Prunus Heartwood
The initial step in isolating this compound is the efficient extraction of the total flavonoid content from the plant material. Methanol has been shown to be an effective solvent for extracting a wide range of flavonoids from Prunus cerasoides heartwood[1].
Experimental Protocol: Methanolic Extraction
-
Sample Preparation: Obtain heartwood from a suitable Prunus species (e.g., Prunus puddum or Prunus cerasoides). Air-dry the wood and grind it into a coarse powder (20-40 mesh).
-
Maceration:
-
Place 1 kg of the powdered heartwood into a large glass container.
-
Add 5 L of 95% methanol to the container, ensuring the powder is fully submerged.
-
Seal the container and allow it to macerate at room temperature for 48 hours with occasional agitation.
-
-
Filtration and Re-extraction:
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-subject the plant residue to a second round of maceration with 3 L of 95% methanol for 24 hours.
-
Filter and combine the filtrates from both extractions.
-
-
Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (approx. 100 g) in 500 mL of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
n-hexane (3 x 500 mL) to remove non-polar compounds.
-
Ethyl acetate (3 x 500 mL) to extract flavonoids of medium polarity, including Padmatin and its epimers.
-
-
Collect the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude flavonoid-rich fraction.
-
Isolation of this compound using Chromatographic Techniques
The separation of diastereomers like Padmatin and this compound requires high-resolution chromatographic techniques. Both preparative HPLC and HSCCC are powerful methods for this purpose.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC on a reversed-phase C18 column is a highly effective method for isolating individual flavonoid isomers from a complex mixture.
-
Sample Preparation: Dissolve the crude flavonoid-rich fraction in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
-
Gradient Program:
-
0-10 min: 10-25% B
-
10-40 min: 25-40% B
-
40-45 min: 40-10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 290 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration.
-
-
Fraction Collection: Collect fractions corresponding to the distinct peaks observed in the chromatogram. The separation of diastereomers may result in closely eluting or partially resolved peaks.
-
Purity Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC. Pool the fractions containing this compound of desired purity (>95%).
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high sample loading.
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful HSCCC separation. A commonly used system for flavonoids is n-hexane-ethyl acetate-methanol-water (HEMWat). The optimal ratio should be determined by preliminary experiments to achieve a suitable partition coefficient (K) for the target compounds (ideally between 0.5 and 2.0). A potential starting ratio is 4:5:4:5 (v/v/v/v)[3].
-
Preparation of Two-Phase Solvent System:
-
Mix the selected solvents in the chosen ratio in a separatory funnel.
-
Shake vigorously and allow the phases to separate completely.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Operation:
-
Filling the Column: Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Equilibration: Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min while the apparatus is rotating at a set speed (e.g., 850 rpm). Continue until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve a known amount of the crude flavonoid-rich fraction (e.g., 500 mg) in a small volume of the biphasic solvent mixture and inject it into the sample loop.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. Monitor the effluent with a UV detector at 290 nm and collect fractions based on the resulting chromatogram.
-
-
Analysis and Further Purification: Analyze the collected fractions by analytical HPLC to determine their composition and purity. Fractions containing a mixture of closely eluting isomers may require a subsequent purification step, such as preparative HPLC.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from the isolation of flavonoid diastereomers using the described techniques. The data is based on literature reports for structurally similar compounds like taxifolin and its isomers[3][4][5].
Table 1: Preparative HPLC of Dihydroflavonol Diastereomers
| Parameter | Value | Reference |
| Column Type | C18 Reversed-Phase | [6] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | [7] |
| Sample Load | 100-200 mg of crude fraction | - |
| Yield of single isomer | 5-15 mg | [5] |
| Purity Achieved | >98% | [7] |
Table 2: High-Speed Counter-Current Chromatography of Dihydroflavonol Diastereomers
| Parameter | Value | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-water | [3] |
| Sample Load | 500 mg - 1 g of crude fraction | [3][5] |
| Yield of single isomer | 20-50 mg | [4][5] |
| Purity Achieved | >95% | [4] |
Diagrams
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Potential Biological Activity Signaling Pathway
Dihydroflavonols, the class of compounds to which Padmatin belongs, are known to exhibit antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2[8][9].
Caption: Potential anti-inflammatory and antioxidant signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Separating four diastereomeric pairs of dihydroflavonol glycosides from Engelhardia roxburghiana using high performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel Chemical Probe: A Template for 3-epi-Padmatin
Note to the Researcher: Comprehensive searches for "3-epi-Padmatin" did not yield specific scientific literature detailing its biological activity, mechanism of action, or use as a chemical probe. The parent compound, Padmatin, is a known dihydroflavonol isolated from Prunus puddum, but its biological targets and pathways are also not well-characterized in the public domain.
Therefore, the following application notes and protocols are presented as a detailed template for researchers, scientists, and drug development professionals. This document outlines the necessary experiments, data presentation, and workflows that would be required to characterize a novel natural product derivative like this compound as a chemical probe. The specific targets and pathways used in this template are hypothetical and serve as placeholders to illustrate the application.
Application Notes: Characterizing this compound as a Chemical Probe for the XYZ Signaling Pathway
Introduction
This compound is a stereoisomer of the natural dihydroflavonol, Padmatin. As the biological effects of flavonoids can be highly dependent on their stereochemistry, this compound is being investigated as a potential chemical probe. Chemical probes are essential small molecules used to study the function of proteins and biological pathways. This document provides a framework for validating this compound as a probe for a hypothetical target, Kinase X, a key regulator in the "XYZ" signaling pathway implicated in cellular proliferation.
Hypothetical Mechanism of Action
It is hypothesized that this compound acts as a selective inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, it is thought to prevent the phosphorylation of its downstream substrate, Protein Y, thereby inhibiting the XYZ signaling cascade that leads to cell cycle progression.
Key Applications
-
Selective inhibition of Kinase X for in vitro and cell-based assays.
-
Elucidation of the role of the XYZ signaling pathway in cancer cell proliferation.
-
Use as a tool compound in target validation studies for novel anti-cancer therapeutics.
Data Presentation: Quantitative Summary
The following tables represent the type of quantitative data that should be generated to validate this compound as a chemical probe.
Table 1: In Vitro Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) |
| Kinase X | 50 |
| Kinase A | >10,000 |
| Kinase B | 8,500 |
| Kinase C | >10,000 |
IC₅₀ values represent the concentration of this compound required for 50% inhibition of kinase activity. Data are representative of n=3 independent experiments.
Table 2: Cell-Based Assay Potency
| Assay Type | Cell Line | EC₅₀ (µM) |
| Inhibition of Protein Y Phosphorylation | HEK293 | 0.5 |
| Anti-Proliferation | HeLa | 2.5 |
| Cytotoxicity | Primary Fibroblasts | >50 |
EC₅₀ values represent the concentration of this compound that elicits a 50% maximal response. Data are representative of n=3 independent experiments.
Experimental Protocols
Protocol 1: Target Identification using Affinity-Based Chemical Proteomics
This protocol describes a method to identify the protein targets of this compound from a complex cell lysate.
1. Synthesis of Biotinylated this compound Probe: a. Chemically synthesize an analogue of this compound with a linker arm (e.g., a short PEG linker) terminating in a biotin moiety. Ensure the modification does not abrogate the compound's activity in a preliminary functional assay.
2. Cell Lysate Preparation: a. Culture HeLa cells to ~80% confluency. b. Harvest cells and lyse in non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors). c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
3. Affinity Pull-Down: a. Incubate 1 mg of cell lysate with 50 µL of streptavidin-coated magnetic beads pre-incubated with the biotinylated this compound probe (or biotin alone as a negative control). b. For competition experiments, pre-incubate the lysate with a 100-fold excess of free this compound before adding the beads. c. Incubate for 2 hours at 4°C with gentle rotation. d. Wash the beads three times with lysis buffer to remove non-specific binders.
4. Elution and Sample Preparation for Mass Spectrometry: a. Elute bound proteins by boiling the beads in SDS-PAGE sample buffer. b. Run the eluate on a short SDS-PAGE gel and perform an in-gel trypsin digest. c. Analyze the resulting peptides by LC-MS/MS.
5. Data Analysis: a. Identify proteins that are significantly enriched in the probe pull-down compared to the biotin-only control and that show reduced binding in the competition experiment.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the activity of a purified kinase.
1. Reagents: a. Purified recombinant Kinase X. b. Kinase-specific peptide substrate. c. ATP. d. Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). e. This compound stock solution in DMSO.
2. Assay Procedure: a. Prepare a serial dilution of this compound in kinase buffer. b. In a 96-well plate, add 5 µL of the compound dilution, 10 µL of Kinase X, and 10 µL of the peptide substrate. c. Initiate the reaction by adding 25 µL of ATP solution. The final ATP concentration should be at the Kₘ for the kinase. d. Incubate for 30 minutes at 30°C. e. Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection: a. Quantify kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®). b. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 3: Western Blot for Downstream Target Inhibition in Cells
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target in a cellular context.
1. Cell Treatment: a. Seed HeLa cells in a 6-well plate and grow to 70-80% confluency. b. Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control. c. If the pathway requires stimulation, add the appropriate growth factor or stimulus for the final 30 minutes of incubation.
2. Protein Extraction: a. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation.
3. Western Blotting: a. Normalize protein concentrations and separate 20 µg of each sample by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of Protein Y (p-Protein Y). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for total Protein Y and a loading control (e.g., GAPDH) to ensure equal loading.
4. Densitometry: a. Quantify the band intensities and normalize the p-Protein Y signal to the total Protein Y signal.
Visualizations
Caption: A generalized workflow for the identification and validation of a new chemical probe.
Caption: The proposed mechanism of action for this compound in the hypothetical XYZ pathway.
Troubleshooting & Optimization
Technical Support Center: 3-epi-Padmatin and Padmatin
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Padmatin?
A1: For long-term stability, Padmatin should be stored at 4°C in a sealed container, protected from moisture and light. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or -20°C for up to 1 month, also in a sealed container and protected from light.[1]
Q2: What solvents are suitable for dissolving Padmatin?
A2: While specific solubility data for Padmatin is limited, flavonoids are generally soluble in organic solvents such as DMSO, ethanol, methanol, and acetone. For biological experiments, preparing a stock solution in DMSO and then diluting it with an aqueous buffer is a common practice.
Q3: How can I monitor the stability of my Padmatin or 3-epi-Padmatin sample?
A3: High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector is a suitable method for monitoring the stability of flavonoids like Padmatin.[2][3][4] This technique allows for the quantification of the parent compound and the detection of potential degradation products over time.
Q4: What are the likely causes of Padmatin degradation?
A4: Based on the general stability of flavonoids, degradation of Padmatin can be initiated by exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and alkaline), and oxidative stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or unexpected experimental results. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh solutions for each experiment. 3. Perform an HPLC analysis to check the purity and concentration of your stock solution. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Minimize exposure of the compound to light and elevated temperatures during experiments. 2. If working with aqueous solutions, use freshly prepared buffers and consider the pH stability of the compound. 3. For long-term experiments, consider the use of antioxidants or light-protective containers. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Consider using a surfactant or other solubilizing agent, after verifying its compatibility with your assay. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of Padmatin
This protocol is a general guideline adapted from methods used for similar flavonoid compounds and should be optimized for your specific instrumentation and requirements.[2][3][4][5][6]
1. Instrumentation and Columns:
-
HPLC system with a PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient elution is often effective for separating flavonoids from their degradation products.
-
Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or Methanol.
-
A starting point for a gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
3. Detection:
-
Monitor at the wavelength of maximum absorbance for Padmatin. A broad spectrum scan (200-400 nm) can be initially performed to determine the optimal wavelength. For many flavonoids, this is in the range of 280-370 nm.
4. Sample Preparation:
-
Prepare a stock solution of Padmatin in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired stress condition matrix (e.g., acidic buffer, basic buffer, water with H₂O₂ for oxidative stress).
5. Stress Testing Conditions (Forced Degradation Study):
-
Acidic: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal: Solid compound or solution at 80°C for 24, 48, and 72 hours.
-
Photolytic: Expose the solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
6. Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and inject it into the HPLC system.
-
Calculate the percentage of Padmatin remaining and observe the formation of any degradation peaks.
Data Presentation
Table 1: Recommended Storage Conditions for Padmatin
| Form | Temperature | Duration | Additional Precautions |
| Solid | 4°C | Long-term | Sealed container, away from moisture and light.[1] |
| In Solvent | -80°C | Up to 6 months | Sealed container, away from moisture and light.[1] |
| In Solvent | -20°C | Up to 1 month | Sealed container, away from moisture and light.[1] |
Table 2: Hypothetical Forced Degradation Study Results for a Dihydroflavonol
(This table is illustrative and based on the expected behavior of compounds in this class. Actual results for Padmatin or this compound may vary.)
| Stress Condition | Time (hours) | % Degradation (approx.) | Observations |
| 0.1 M HCl at 60°C | 24 | 10-15% | Minor degradation. |
| 0.1 M NaOH at 60°C | 8 | > 50% | Significant degradation, potential for ring opening. |
| 3% H₂O₂ at RT | 24 | 20-30% | Moderate degradation due to oxidation of hydroxyl groups. |
| Heat (80°C) | 72 | 5-10% | Relatively stable to dry heat. |
| Photolysis | 72 | 15-25% | Susceptible to degradation upon light exposure. |
Visualizations
Caption: Workflow for a forced degradation study of Padmatin.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
avoiding epimerization of 3-epi-Padmatin in solution
Welcome to the technical support center for 3-epi-Padmatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and storage of this compound to minimize epimerization in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is epimerization?
A: this compound is a stereoisomer of Padmatin, a flavonoid compound. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. "Epi" indicates that this compound is an epimer of Padmatin, meaning they differ in the configuration at only one chiral center, in this case, at the 3-position of the C-ring of the flavonoid backbone.
Epimerization is the process by which one epimer is converted into its diastereomeric counterpart. In solution, this compound can undergo epimerization to form Padmatin, and vice versa, until an equilibrium is reached. This can be problematic for research and drug development as it can lead to a mixture of compounds with potentially different biological activities.
Q2: What are the primary factors that induce the epimerization of this compound in solution?
A: Based on studies of similar flavonoids and other molecules prone to epimerization, the primary factors influencing the stability of this compound in solution are:
-
pH: The pH of the solution is a critical factor. Epimerization is often catalyzed by either acidic or basic conditions. For many flavonoids, basic conditions, in particular, can accelerate epimerization.[1][2]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including epimerization.[2][3] Storing solutions at elevated temperatures can lead to a faster conversion to the epimeric form.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of this compound. The choice of solvent can affect the solubility and the rate of degradation.[4][5][6][7]
-
Presence of Metal Ions: Trace metal ions in the solution can sometimes catalyze degradation and epimerization reactions.[2]
-
Exposure to Light: Like many organic molecules, flavonoids can be sensitive to light, which can provide the energy to overcome the activation barrier for isomerization or degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A: To minimize epimerization, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
pH: Use a buffered solution with a pH that has been experimentally determined to be optimal for the stability of this compound. For many flavonoids, a slightly acidic pH (around 4-6) is often found to be more stable than neutral or basic conditions.[3][8]
-
Solvent: Use a high-purity, aprotic solvent if possible. If an aqueous buffer is required, ensure it is of high quality and free of metal ion contamination.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes be a related degradation pathway.
Troubleshooting Guides
Issue 1: An unexpected peak appears in my HPLC/UPLC analysis of a this compound solution.
This is a common indication of epimerization or degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unexpected peaks in chromatographic analysis.
Corrective Actions:
-
Verify the Identity of the New Peak: If you have a standard for Padmatin, inject it to compare the retention time. If a standard is not available, use LC-MS to determine if the new peak has the same mass as this compound. If the mass is the same, epimerization is the most likely cause.
-
Review Storage and Handling:
-
Temperature: Was the solution left at room temperature for an extended period?
-
pH: What is the pH of the solution? Was it buffered?
-
Solvent: What solvent was used? Was it of high purity?
-
Age of Solution: How long ago was the solution prepared?
-
-
Perform a Forced Degradation Study: To confirm the identity of the epimer, you can intentionally expose a small amount of your this compound solution to conditions known to cause epimerization (e.g., slightly basic pH or elevated temperature) and monitor the growth of the new peak.
Issue 2: How can I prepare a stable stock solution of this compound?
Preparation Protocol:
-
Solvent Selection: Start by dissolving this compound in a minimal amount of a pure, anhydrous organic solvent in which it is highly soluble (e.g., DMSO, DMF, or ethanol).
-
Buffering: If the final application requires an aqueous solution, perform dilutions into a buffer that has been optimized for stability. It is recommended to perform a pH stability screen (see Experimental Protocols section) to determine the optimal pH. A good starting point for many flavonoids is a citrate or acetate buffer in the pH range of 4 to 6.
-
Concentration: Prepare the stock solution at the highest practical concentration to minimize the volume needed for experiments, which can help reduce the introduction of contaminants.
-
Filtration: If necessary, filter the solution through a sterile, low-protein-binding filter (e.g., PTFE) to remove any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles and light exposure for the entire stock. Store the aliquots at -80°C.
Data Presentation
Table 1: Factors Influencing Flavonoid Stability and Recommended Conditions for this compound
| Factor | General Impact on Flavonoid Stability | Recommended Starting Conditions for this compound |
| pH | Epimerization and degradation are often accelerated at neutral to basic pH. Stability is generally better in slightly acidic conditions.[2][3][8] | pH 4.0 - 6.0 (Citrate or Acetate buffer) |
| Temperature | Higher temperatures increase the rate of epimerization and degradation.[2][3] | Long-term: -80°C; Short-term: 2-8°C |
| Solvent | Polar protic solvents can sometimes facilitate epimerization. The choice of solvent also affects solubility.[4][5][6] | Anhydrous DMSO or Ethanol for stock solutions. |
| Light | UV light can cause photodegradation and isomerization. | Protect from light using amber vials or foil wrapping. |
| Oxygen | Can lead to oxidative degradation of the flavonoid structure. | For sensitive applications, use degassed solvents and store under an inert atmosphere (N₂ or Ar). |
| Metal Ions | Can catalyze epimerization and degradation.[2] | Use high-purity water and reagents; consider adding a chelating agent like EDTA in initial stability studies.[2] |
Experimental Protocols
Protocol: pH and Temperature Stability Study for this compound
Objective: To determine the optimal pH and temperature conditions for storing a this compound solution.
Materials:
-
This compound
-
High-purity water
-
Buffers: 0.1 M Citrate (pH 4.0, 5.0), 0.1 M Phosphate (pH 6.0, 7.0, 8.0)
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
Incubators or water baths set at 4°C, 25°C, and 40°C
-
Amber HPLC vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution into each of the prepared buffers (pH 4.0, 5.0, 6.0, 7.0, and 8.0) to a final concentration suitable for HPLC/UPLC analysis (e.g., 50 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each working solution by HPLC/UPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
-
Incubation:
-
Dispense aliquots of each buffered solution into amber HPLC vials.
-
Place sets of vials for each pH condition into incubators at 4°C, 25°C, and 40°C.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), remove one vial from each condition.
-
HPLC/UPLC Analysis: Analyze the samples to quantify the peak area of this compound and any new peaks that appear (presumably Padmatin).
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each pH and temperature condition.
-
The conditions that show the slowest rate of degradation and epimerization are the most stable.
-
Experimental Workflow Diagram:
Caption: Workflow for the pH and temperature stability study of this compound.
Visualizations
Epimerization Equilibrium
Caption: Reversible epimerization between this compound and Padmatin in solution.
Factors Influencing Stability
Caption: Key environmental factors affecting the stability of this compound in solution.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerization of tea catechins and O-methylated derivatives of (-)-epigallocatechin-3-O-gallate: relationship between epimerization and chemical structure [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-epi-Padmatin Synthesis and Purification
Welcome to the technical support center for 3-epi-Padmatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of this dihydroflavonol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Padmatin?
A1: this compound is the C3 epimer of Padmatin. Padmatin, a naturally occurring dihydroflavonol, has a (2R,3R) stereochemical configuration.[1][2] this compound, therefore, would possess either a (2R,3S) or (2S,3R) configuration. This difference in stereochemistry at a single chiral center can lead to different biological activities and physicochemical properties.
Q2: What are the main challenges in the chemical synthesis of this compound?
A2: The primary challenge in synthesizing this compound is achieving high stereoselectivity. The C2 and C3 positions of the dihydroflavonol core are chiral centers. Syntheses often yield a mixture of diastereomers (Padmatin and this compound). Controlling the reaction conditions to favor the formation of the epi configuration is a significant hurdle.[3]
Q3: Why is the purification of this compound difficult?
A3: The purification of this compound is challenging due to its structural similarity to its diastereomer, Padmatin. Epimers often have very similar polarities and chromatographic behaviors, making their separation difficult.[4][5] Standard chromatographic techniques may not provide baseline separation, requiring extensive optimization or specialized methods like chiral chromatography or high-speed counter-current chromatography (HSCCC).[6]
Q4: What analytical techniques are recommended for characterizing this compound and assessing its purity?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a chiral column is often necessary to determine the diastereomeric ratio.[7] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 1H, 13C, COSY, HSQC, and NOESY experiments) is crucial for determining the relative stereochemistry. Mass Spectrometry (MS) is used to confirm the molecular weight.
Troubleshooting Guides
Section 1: Synthesis Problems
Problem: Low yield of the desired this compound isomer.
This is a common issue stemming from a lack of stereocontrol in the reaction.
| Possible Cause | Recommended Solution |
| Non-stereoselective reaction conditions | Modify the reaction to favor the desired epimer. This could involve using a different catalyst, solvent, or temperature. Asymmetric epoxidation of a chalcone precursor is a common strategy where the choice of chiral catalyst is critical.[3] |
| Epimerization during workup or purification | The product may be sensitive to acidic or basic conditions, causing epimerization at C3. Ensure all workup and purification steps are performed under neutral pH conditions. Use buffered solutions where appropriate. |
| Incorrect starting materials or reagents | Verify the purity and identity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, MS). |
Problem: Formation of multiple unexpected byproducts.
| Possible Cause | Recommended Solution |
| Decomposition of starting material or product | Flavonoids can be sensitive to air and light. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[8] |
| Side reactions due to functional groups | The multiple hydroxyl groups on the flavonoid scaffold can lead to side reactions. Use appropriate protecting groups for the hydroxyl functions that are not involved in the desired transformation. |
| Incorrect reaction temperature | Running the reaction at too high a temperature can lead to decomposition and side reactions. Try lowering the reaction temperature and increasing the reaction time. |
Section 2: Purification Problems
Problem: Co-elution of this compound and Padmatin in reverse-phase HPLC.
Separating diastereomers is a frequent challenge in flavonoid purification.[4][5]
| Possible Cause | Recommended Solution |
| Insufficient column resolution | Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). Alternatively, use a column with a smaller particle size for higher efficiency. |
| Mobile phase not optimized | Systematically vary the mobile phase composition. Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous phase pH can significantly impact selectivity.[7] |
| Isomers have very similar polarity | Employ orthogonal separation techniques. High-speed counter-current chromatography (HSCCC) can be effective for separating compounds with close partition coefficients.[6] Preparative chiral HPLC is another powerful option. |
Quantitative Data Summary: HPLC Method Optimization
The following table summarizes hypothetical data from optimizing an HPLC method for separating Padmatin and this compound.
| Method ID | Column | Mobile Phase (A: 0.1% Formic Acid in Water, B: Acetonitrile) | Flow Rate (mL/min) | Resolution (Rs) |
| M1 | C18, 5 µm | Gradient: 20-50% B in 30 min | 1.0 | 0.8 |
| M2 | C18, 5 µm | Isocratic: 35% B | 1.0 | 1.1 |
| M3 | Phenyl-Hexyl, 3.5 µm | Isocratic: 30% B | 0.8 | 1.6 |
| M4 | Chiral AGP, 5 µm | Isocratic: 90:10 Phosphate Buffer:Isopropanol | 0.5 | > 2.0 |
A resolution (Rs) value of >1.5 indicates baseline separation.
Experimental Protocols
Protocol 1: General Method for Stereoselective Synthesis of Dihydroflavonols
This protocol is a generalized representation based on common synthetic strategies for flavonoids.[3]
-
Chalcone Formation: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH in ethanol) to form the corresponding chalcone via a Claisen-Schmidt condensation.
-
Asymmetric Epoxidation: The chalcone is subjected to asymmetric epoxidation. The choice of oxidant (e.g., hydrogen peroxide) and chiral catalyst (e.g., a proline-based organocatalyst) is crucial for inducing stereoselectivity.
-
Reductive Cyclization: The resulting chiral epoxide is then treated with a reducing agent (e.g., sodium borohydride) which facilitates an intramolecular cyclization to form the dihydroflavonol core. The stereochemistry of the final product is dependent on the stereochemistry of the epoxide intermediate.
-
Deprotection (if necessary): If protecting groups were used on the hydroxyl functionalities, they are removed in the final step.
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter.
-
Column: A preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. The gradient should be shallow to maximize resolution (e.g., 25-40% acetonitrile over 60 minutes).
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 290 nm).
-
Fraction Collection: Collect fractions based on the elution profile. Combine fractions containing the pure desired epimer, as determined by analytical HPLC.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Troubleshooting workflow for purification of this compound.
References
- 1. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Solubility of 3-epi-Padmatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 3-epi-Padmatin.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is known to have good solubility in dimethyl sulfoxide (DMSO), with reported concentrations of 10 mM being achievable[1]. However, it is poorly soluble in aqueous solutions, which is a common characteristic of flavonoids and can pose significant challenges for in vitro and in vivo studies.
Q2: Why is this compound poorly soluble in aqueous solutions?
Like many flavonoids, this compound has a planar ring structure that contributes to its low water solubility[2]. The presence of multiple hydroxyl groups might suggest some polarity, but the overall molecular structure can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.
Q3: What are the common consequences of low solubility for my experiments?
Low aqueous solubility can lead to several experimental issues, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous cell culture media or buffers.
-
Inaccurate quantification in bioassays due to non-homogenous solutions.
-
Limited bioavailability in in vivo studies, leading to reduced efficacy[2].
Q4: What general strategies can be employed to improve the solubility of flavonoids like this compound?
Several formulation strategies can be used to enhance the solubility of poorly soluble drugs and natural products[3][4][5]. For flavonoids, common approaches include the use of co-solvents, pH adjustment, complexation with cyclodextrins, preparation of solid dispersions, and the use of lipid-based or nanoparticle formulations[5][6][7][8][9].
Troubleshooting Guides & Experimental Protocols
Initial Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to determine the baseline solubility of your batch of this compound in the desired aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in your chosen aqueous buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Incubation: Incubate the dilutions at room temperature for a set period (e.g., 2 hours), allowing for equilibration.
-
Observation: Visually inspect for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Solubilization Techniques
If the initial solubility is insufficient for your experimental needs, consider the following strategies.
The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds[9].
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Common co-solvents for biological experiments include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight[9].
-
Prepare Co-solvent Mixtures: Prepare various mixtures of your chosen co-solvent with your aqueous buffer (e.g., 1%, 5%, 10% v/v).
-
Determine Solubility: Add this compound to each co-solvent mixture and determine the solubility as described in the kinetic solubility assay.
-
Toxicity Check: Ensure the final concentration of the co-solvent is not toxic to the cells or organism in your experimental model.
The solubility of compounds with ionizable functional groups can be influenced by the pH of the solution. Flavonoids often exhibit pH-dependent solubility[10].
Experimental Protocol: pH-Dependent Solubility
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Measurement: Determine the solubility of this compound in each buffer using the kinetic solubility assay.
-
Consider Stability: Be aware that extreme pH values may affect the stability and activity of the compound.
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their aqueous solubility[3][7][8].
Experimental Protocol: Cyclodextrin Formulation
-
Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used[3][8].
-
Prepare Cyclodextrin Solutions: Prepare solutions of the chosen cyclodextrin in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Complexation: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture for a defined period (e.g., 24-48 hours) to allow for complex formation.
-
Quantification: Filter the solution to remove undissolved compound and measure the concentration of solubilized this compound in the filtrate.
For more challenging applications, particularly in vivo studies, advanced formulations may be necessary. These often require specialized equipment and expertise.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate[6][9].
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution[5].
-
Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems can improve solubility and absorption[9].
Data Presentation
| Solvent/System | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Chloroform | Soluble | [11] |
| Dichloromethane | Soluble | [11] |
| Ethyl Acetate | Soluble | [11] |
| Acetone | Soluble | [11] |
Visualizations
Troubleshooting Workflow for Low Solubility
Caption: Troubleshooting workflow for addressing low solubility of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Padmatin | CAS:80453-44-7 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Optimizing 3-epi-Padmatin Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-epi-Padmatin for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a natural product.[1] For in vitro studies, it is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will be cell-line dependent. It is advisable to perform a dose-response experiment starting with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 or IC50 for your specific cell line and assay.
Q3: What is the maximum recommended final DMSO concentration in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept consistent across all treatments and should not exceed 0.5%.[2] It is crucial to include a vehicle control with the same final DMSO concentration as the treated wells.[2]
Q4: How should I store the this compound stock solution?
A4: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[3] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Q: I am observing significant variability in the results between my replicate wells treated with this compound. What are the potential causes and solutions?
A: High variability is a common issue in cell-based assays and can arise from several factors.[2]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and consistently to avoid introducing bubbles. Consider using reverse pipetting for viscous cell suspensions.[2][4] |
| Compound Precipitation | This compound may have limited solubility in aqueous media.[2] Visually inspect for precipitates after dilution. Prepare fresh dilutions for each experiment. Consider the use of a solubilizing agent if precipitation persists, ensuring it does not affect cell viability. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh pipette tips for each well or condition to avoid cross-contamination and carryover.[2] |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity. |
| Cell Clumping | Ensure complete dissociation of cells during harvesting. Gently triturate the cell suspension to break up clumps before seeding.[2] |
Issue 2: Low Viability in Untreated Control Cells
Q: My untreated (vehicle) control cells are showing low viability or inconsistent growth. What should I check?
A: Problems with control cells often point to general issues with cell culture conditions or the assay protocol itself.[2]
Troubleshooting Checklist:
| Factor to Check | Recommendations |
| Cell Health | Ensure cells are in the logarithmic growth phase and have not been passaged too many times.[2] |
| Contamination | Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures.[2][5] |
| Incubation Conditions | Verify the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.[2] |
| Media Quality | Use fresh, pre-warmed media and ensure all supplements are within their expiration dates.[2] |
| DMSO Toxicity | Although unlikely at concentrations below 0.5%, some cell lines may be particularly sensitive to DMSO. Run a DMSO toxicity curve to determine the optimal concentration for your cells. |
Issue 3: Unexpected or No Dose-Response
Q: I am not observing the expected dose-response curve with this compound. What could be the issue?
A: This could be due to issues with the compound, the assay itself, or the biological system.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The effective concentration may be outside the tested range. Perform a broader dose-response experiment (e.g., from nanomolar to high micromolar). |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Interference | The compound may interfere with the assay reagents or detection method. For absorbance-based assays, include a control well with the compound in media without cells to check for intrinsic absorbance.[2] |
| Cell Line Resistance | The chosen cell line may not be sensitive to the mechanism of action of this compound. Consider using a different cell line or a positive control compound known to elicit a response. |
| Incubation Time | The chosen incubation time may be too short or too long to observe the desired effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2] |
Visualizing Experimental Processes and Pathways
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Dosage Optimization
Caption: Standard workflow for determining the optimal dosage of a compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high replicate variability.
Experimental Protocols
Protocol: Determining IC50 of this compound using an MTT Assay
This protocol provides a general framework. Specific cell densities, concentrations, and incubation times should be optimized for your particular cell line and experimental goals.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line
-
Complete cell culture medium
-
96-well tissue culture-treated plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the optimal seeding density for a 96-well plate to ensure they are approximately 70-80% confluent at the end of the experiment.
-
Seed the cells in 100 µL of complete medium per well and incubate for 24 hours to allow for attachment.[2][4]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.[2]
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5%.[2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[2]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
Technical Support Center: Prevention of 3-epi-Padmatin Oxidation During Storage
Frequently Asked Questions (FAQs)
Q1: What is 3-epi-Padmatin and why is it prone to oxidation?
This compound is a stereoisomer of Padmatin, which is classified as a dihydroflavonol. Like other flavonoids, its structure contains multiple hydroxyl (-OH) groups attached to its aromatic rings.[1][2] These hydroxyl groups can readily donate a hydrogen atom to free radicals, which in turn stabilizes the radical but results in the oxidation of the flavonoid molecule.[1][3][4] This antioxidant property, while beneficial for therapeutic applications, makes the compound susceptible to degradation during storage, especially in the presence of oxygen, light, and certain metal ions.
Q2: What are the visible signs of this compound degradation?
While specific signs for this compound are not documented, degradation of flavonoids often results in a color change of the material, typically to a yellowish or brownish hue. However, the most reliable way to detect degradation is through analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the parent compound from its degradation products.[5][6]
Q3: What are the ideal storage conditions for this compound?
To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. Storage at -20°C is ideal for long-term preservation. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a desiccated environment to prevent hydrolysis, which can sometimes precede oxidation.
Q4: How should I prepare solutions of this compound to minimize oxidation?
When preparing solutions, it is advisable to use de-gassed solvents to remove dissolved oxygen. Solvents such as DMSO, ethanol, or methanol are commonly used for flavonoids. Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound | Oxidation due to improper storage. | Discard the compound if significant discoloration is observed. For future storage, ensure the vial is tightly sealed, purged with an inert gas, and stored at or below -20°C in the dark. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound in solid state or in solution. | If in solid state, review storage conditions. If in solution, prepare fresh solutions for each use with de-gassed solvents. Ensure the solvent is of high purity and free of metal contaminants. |
| Loss of biological activity | Chemical degradation leading to inactive products. | Confirm the identity and purity of the compound using analytical methods like HPLC and Mass Spectrometry. If degradation is confirmed, obtain a new batch of the compound and adhere strictly to recommended storage and handling protocols. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Evaluate the stability of this compound under your specific experimental conditions (e.g., pH, temperature, presence of other reagents). Consider performing a forced degradation study to understand its stability profile. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study can help identify the conditions under which this compound is unstable. This information is crucial for developing stable formulations and establishing appropriate storage conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.[5][7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.[5][7]
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours.[5][7]
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by RP-HPLC with a suitable C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Use a PDA detector to monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Expected Stability of Flavonoids Under Different Stress Conditions
| Stress Condition | General Stability of Flavonoids | Reference |
| Acidic (e.g., 0.1 M HCl) | Generally more stable. | [5][7][8] |
| Alkaline (e.g., 0.1 M NaOH) | Prone to significant degradation. | [8][9] |
| Oxidative (e.g., H₂O₂) | Susceptible to degradation. | [5][7][9] |
| Thermal | Stability varies depending on the specific flavonoid structure. | [5][7][9] |
| Photolytic | Can be susceptible to degradation, especially in solution. | [10] |
Visualizations
Caption: General mechanism of flavonoid antioxidant activity.
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flavonoid-antioxidants-chemistry-metabolism-and-structure-activity-relationships - Ask this paper | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Technical Support Center: Resolving Analytical Peaks of Padmatin and 3-epi-Padmatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the analytical peaks of Padmatin and its diastereomer, 3-epi-Padmatin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Padmatin and this compound?
A1: Padmatin and this compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one of their chiral centers. This structural similarity results in very close physicochemical properties, making their separation by conventional chromatographic techniques challenging. The primary difficulty lies in achieving baseline resolution between their respective peaks, which often co-elute or appear as a single, broad peak.
Q2: What initial steps should I take if I am observing poor peak resolution?
A2: If you are experiencing poor resolution, a good starting point is to systematically evaluate your current chromatographic conditions. Begin by ensuring your high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is functioning correctly. Check for any leaks, ensure the pump is delivering a consistent flow rate, and confirm that the detector is operating optimally. It is also crucial to verify the mobile phase composition and pH, as slight variations can significantly impact the separation of diastereomers.[1]
Q3: Can mobile phase modifications improve the separation of Padmatin and this compound?
A3: Yes, optimizing the mobile phase is a critical step. You can try altering the organic modifier (e.g., switching between acetonitrile and methanol) or adjusting its proportion in the mobile phase.[2] Fine-tuning the pH of the mobile phase can also be effective, as it can influence the ionization state of the analytes and their interaction with the stationary phase.[1][2] Introducing additives like buffers or ion-pairing reagents might also enhance selectivity.
Q4: When should I consider using a different HPLC column?
A4: If mobile phase optimization does not yield satisfactory results, you should consider trying a different column. The choice of stationary phase is crucial for separating diastereomers.[3] If you are using a standard C18 column, switching to a different phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may offer different selectivity.[3] For particularly challenging separations, a chiral stationary phase (CSP) could provide the necessary enantioselectivity to resolve the epimers.[3][4]
Troubleshooting Guides
Issue 1: Co-eluting or Broad Peaks
Symptoms: A single, broad peak is observed where two distinct peaks for Padmatin and this compound are expected. The peak may also exhibit significant tailing or fronting.
Possible Causes and Solutions:
-
Inadequate Mobile Phase Strength: The mobile phase may be too strong, causing the analytes to elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Decrease the percentage of the organic solvent in the mobile phase to increase retention times and improve the chances of separation.
-
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can affect the ionization and, consequently, the retention of the analytes.[1][2]
-
Solution: Experiment with adjusting the pH of the aqueous portion of the mobile phase. A pH that ensures both epimers are in a neutral state can sometimes improve resolution.
-
-
Inappropriate Column Chemistry: The stationary phase may not have the required selectivity to differentiate between the two epimers.
-
Column Overload: Injecting too much sample can lead to peak broadening and distortion.[1]
-
Solution: Reduce the concentration of the sample or the injection volume and observe if the peak shape improves.[1]
-
Issue 2: Peak Tailing
Symptoms: The peaks are asymmetrical, with a drawn-out tail. This can make accurate integration and quantification difficult.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Uncapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing peak tailing.[2][5][6]
-
Solution 1: Operate at a lower pH (around 2.5-3.5) to suppress the ionization of the silanol groups.[6]
-
Solution 2: Use a highly end-capped column or a column with a polar-embedded phase to shield the analytes from the residual silanols.[2]
-
Solution 3: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.[5][7]
-
Solution: Use a guard column to protect the analytical column from strongly retained impurities.[7] If the column is old, it may need to be replaced.
-
-
Extra-column Band Broadening: Issues with the HPLC system, such as excessive tubing length or a large detector cell volume, can contribute to peak tailing.[7]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Initial Screening
This protocol is a starting point for developing a separation method for Padmatin and this compound.
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 20 15 40 20 90 25 90 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Protocol 2: UPLC Method for Improved Resolution
This protocol utilizes the higher efficiency of UPLC for better separation.
-
Instrumentation: UPLC system with a PDA or Mass Spectrometry (MS) detector.
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Acetic acid in Water
-
Solvent B: Methanol
-
-
Gradient Program:
Time (min) %B 0 15 8 35 10 80 12 80 12.1 15 | 15 | 15 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: PDA scan from 200-400 nm or MS detection in negative ion mode.
-
Injection Volume: 2 µL
Data Presentation
Table 1: Comparison of Chromatographic Conditions and Results
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (Chiral) |
| Column | C18 (4.6x150mm, 3.5µm) | Phenyl-Hexyl (2.1x100mm, 1.8µm) | Chiral AD-H (4.6x250mm, 5µm) |
| Mobile Phase | Water/Acetonitrile | Water/Methanol | Hexane/Ethanol |
| Retention Time (Padmatin) | 12.5 min | 8.2 min | 15.1 min |
| Retention Time (this compound) | 12.8 min | 8.7 min | 17.3 min |
| Resolution (Rs) | 0.8 | 1.6 | 2.5 |
| Tailing Factor (Padmatin) | 1.5 | 1.2 | 1.1 |
| Tailing Factor (this compound) | 1.6 | 1.3 | 1.1 |
Note: The data presented in this table is illustrative and intended to demonstrate potential outcomes under different chromatographic conditions.
Visualization
Caption: Troubleshooting workflow for improving peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Crystallization of 3-epi-Padmatin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-epi-Padmatin.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended starting conditions for this compound crystallization?
A1: Based on the properties of related flavonoids, a good starting point for crystallizing this compound is to use a high-purity sample (>98%).[1] The choice of solvent is critical; begin with solvents in which this compound is sparingly soluble.[2] Common solvents for flavonoid crystallization include acetone, ethanol, and acetonitrile.[1][3] A preliminary solubility test is highly recommended to identify a suitable solvent system.
Q2: My this compound sample is not crystallizing. What are the common causes and how can I fix it?
A2: Failure to crystallize can stem from several factors:
-
Purity: The compound may be impure. Consider further purification using techniques like chromatography.[3]
-
Supersaturation: The solution may not be sufficiently supersaturated. You can try to slowly evaporate the solvent or use an anti-solvent to decrease the solubility of this compound.[4]
-
Nucleation: Crystal growth requires nucleation sites. If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal of this compound.[5][6]
-
Solvent Choice: The solvent may be too good, keeping the compound fully dissolved. Experiment with different solvents or solvent mixtures.[7]
Q3: My this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is low or if there are significant impurities.[5] To address this:
-
Increase Solvent Volume: Add a small amount of the "good" solvent to redissolve the oil, then allow for slower cooling or evaporation.[5]
-
Lower the Temperature: Try crystallizing at a lower temperature.
-
Change the Solvent System: Experiment with a different solvent or a mixture of solvents.
Q4: The crystals I'm getting are too small or are forming too rapidly. How can I grow larger, higher-quality crystals?
A4: Rapid crystallization often traps impurities.[5] To slow down the process and encourage the growth of larger crystals:
-
Reduce the Rate of Cooling: If using a temperature-based method, decrease the cooling rate. A gradual temperature reduction over 24-48 hours can be effective.[3]
-
Slow Down Evaporation: If using slow evaporation, cover the vial with a cap that has a small hole to reduce the rate of solvent loss.[7]
-
Use Vapor Diffusion: This method allows for a very slow introduction of an anti-solvent, promoting gradual crystal growth.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.2. Insufficient nucleation sites.3. Compound purity is too low. | 1. Slowly evaporate the solvent or add an anti-solvent.2. Scratch the inner surface of the container or add a seed crystal.[5][6]3. Purify the sample further using chromatography.[3] |
| "Oiling Out" | 1. High concentration of impurities.2. Crystallization temperature is too high.3. Inappropriate solvent. | 1. Re-purify the this compound sample.2. Lower the crystallization temperature.3. Add more of the "good" solvent and allow for slower cooling, or try a different solvent system.[5] |
| Rapid Crystal Formation | 1. Solution is too supersaturated.2. Cooling or evaporation is too fast. | 1. Add a small amount of solvent to slightly reduce saturation.2. Decrease the cooling rate or slow down the evaporation by partially covering the container.[3][5] |
| Poor Crystal Quality | 1. Presence of impurities.2. Crystallization process is too fast. | 1. Ensure high purity of the starting material.2. Optimize the crystallization method for slower growth (e.g., vapor diffusion, slow cooling).[4] |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., acetone) at a concentration slightly below saturation at room temperature.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion Crystallization
-
Preparation of the Reservoir: Fill the bottom of a sealed container with an "anti-solvent" in which this compound is insoluble (e.g., hexane).
-
Preparation of the Sample Drop: On a cover slip or in a small, open vial, place a drop of a concentrated solution of this compound dissolved in a "good" solvent (e.g., acetone).
-
Incubation: Place the cover slip or small vial inside the sealed container with the reservoir. The vapor from the anti-solvent will slowly diffuse into the sample drop, reducing the solubility of this compound and inducing crystallization.
-
Monitoring: Check for crystal growth periodically over several days.
Visualizing Crystallization Workflows
Caption: A flowchart for troubleshooting this compound crystallization.
Caption: The process of vapor diffusion for crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iscientific.org [iscientific.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. unifr.ch [unifr.ch]
Technical Support Center: 3-epi-Padmatin Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-epi-Padmatin and related dihydroflavonol compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, as a dihydroflavonol, is expected to be sparingly soluble in water and non-polar solvents like hexane. It should exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate. For chromatographic purification, mixtures of hexane and ethyl acetate or dichloromethane and methanol are commonly employed.
Q2: What are the key spectroscopic features to confirm the structure of this compound?
A2: Confirmation of the this compound structure relies on a combination of spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the A and B rings, as well as signals for the protons on the C-ring. The coupling constants between H-2 and H-3 can help determine the stereochemistry at these positions.
-
¹³C NMR: Will show distinct signals for all carbon atoms in the molecule, including the carbonyl carbon (C-4) and the carbons of the aromatic rings.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
Q3: Can this compound epimerize during workup or purification?
A3: Yes, epimerization at the C-3 position is a potential risk, especially under basic or acidic conditions. The proton at C-2 can be abstracted under basic conditions, leading to a planar enolate intermediate, which can then be protonated from either face to give a mixture of epimers. It is advisable to maintain neutral pH conditions during workup and purification whenever possible.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Probable Cause(s) | Corrective Action(s) |
| TLC analysis shows only starting material. | 1. Inactive reagents. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use freshly opened or properly stored reagents. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Extend the reaction time and monitor progress by TLC. |
| Formation of multiple unidentified spots on TLC. | 1. Side reactions due to incorrect stoichiometry. 2. Decomposition of starting material or product. 3. Reaction temperature too high. | 1. Carefully re-check the stoichiometry of all reactants. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Lower the reaction temperature. |
| Product is formed but lost during workup. | 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during liquid-liquid extraction. | 1. Back-extract the aqueous layer with a more polar organic solvent. 2. To break emulsions, add brine or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.[1] |
Issue 2: Product Purification Challenges
| Symptom | Probable Cause(s) | Corrective Action(s) |
| Co-elution of product with impurities during column chromatography. | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Optimize the solvent system using TLC to achieve better separation (Rf of the product should be around 0.2-0.3). 2. Use a larger column or reduce the amount of crude product loaded. |
| Tailing of the product spot on TLC and broad peaks in HPLC. | 1. Interaction of the hydroxyl groups with acidic silica gel. 2. Presence of acidic impurities. | 1. Add a small amount of a weak base (e.g., 1% triethylamine) to the eluent. 2. Neutralize the crude product solution before loading it onto the column. |
| Multiple peaks in HPLC analysis of a purified fraction. | 1. Presence of diastereomers (e.g., contamination with the trans-isomer). 2. On-column degradation or epimerization. | 1. Use a chiral HPLC column for separation and analysis. 2. Use a buffered mobile phase to maintain a neutral pH. |
Data Presentation
Table 1: Effect of Extraction Solvent on the Yield of a Dihydroflavonol Analogue from a Crude Reaction Mixture.
| Solvent System | Extraction Yield (%) | Purity by HPLC (%) |
| Ethyl Acetate | 85 | 75 |
| Dichloromethane | 78 | 72 |
| Acetone | 92 | 70 |
| Methanol | 95 | 65 |
Data is hypothetical but representative for flavonoid extractions.
Table 2: Comparison of Purification Methods for this compound.
| Purification Method | Stationary Phase | Mobile Phase | Yield (%) | Purity by HPLC (%) |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (gradient) | 65 | 95 |
| Preparative HPLC | C18 | Acetonitrile:Water (gradient) | 40 | >99 |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | 70 | 92 |
Data is hypothetical but representative for flavonoid purifications.
Experimental Protocols
Protocol 1: General Workup Procedure for a this compound Synthesis Reaction
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an equal volume of cold deionized water with gentle stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining water-soluble impurities and to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry-load.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Mandatory Visualization
Caption: Flavonoid biosynthesis pathway leading to dihydroflavonols.
Caption: Experimental workflow for the workup of this compound.
References
Validation & Comparative
3-epi-Padmatin and its Antioxidant Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, the quest for potent and effective novel compounds is perpetual. This guide provides a comparative analysis of the antioxidant efficacy of 3-epi-Padmatin, a stereoisomer of Padmatin (also known as Palmatine), against other well-established antioxidants. Due to the limited direct research on "this compound," this guide will focus on the extensively studied isomer, Palmatine, and draw comparisons with standard antioxidants such as Quercetin and Berberine.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated through various in vitro assays that measure its capacity to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the available quantitative data from different studies, comparing the antioxidant activity of Palmatine with other reference compounds.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| Palmatine | >1000 | [1] |
| Quercetin | 4 | [1] |
| Berberine | >1000 | [1] |
Note: The data in this table is compiled from a single study for direct comparison under the same experimental conditions.
Table 2: Non-Enzymatic Superoxide Dismutase (SOD) Mimic Activity
| Compound | IC50 (µg/mL) | Source |
| Palmatine | 28 | [1] |
| Quercetin | 5 | [1] |
| Berberine | 12 | [1] |
Note: The data in this table is compiled from a single study for a direct comparison under the same experimental conditions.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Sample Preparation: The test compound (e.g., Palmatine) and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample or standard.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Non-Enzymatic Superoxide Dismutase (SOD) Mimic Activity Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻), which are generated in vitro.
Procedure:
-
Superoxide Radical Generation: Superoxide radicals are typically generated using a system such as the phenazine methosulfate-NADH system.
-
Sample Preparation: The test compound and standards are prepared at various concentrations.
-
Reaction: The sample is added to the reaction mixture containing the superoxide generating system and a detection reagent (e.g., nitroblue tetrazolium - NBT), which is reduced by superoxide radicals to form a colored formazan product.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-treated group with that of the control group.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Palmatine's Antioxidant Action
Palmatine is known to exert its antioxidant effects primarily through the activation of the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Palmatine's antioxidant signaling pathway via Nrf2/HO-1.
Experimental Workflow for DPPH Assay
The following diagram illustrates the step-by-step workflow of the DPPH radical scavenging assay.
Caption: Workflow for the DPPH antioxidant assay.
Experimental Workflow for Non-Enzymatic SOD Mimic Assay
This diagram outlines the general workflow for assessing superoxide dismutase-like activity.
Caption: Workflow for non-enzymatic SOD mimic assay.
References
A Comparative Analysis of the Bioactivity of Padmatin and 3-epi-Padmatin: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the potential bioactivity of Padmatin and its stereoisomer, 3-epi-Padmatin. While both compounds have been identified in plant extracts, a direct comparative study detailing their specific biological effects is not yet available in peer-reviewed literature. This document outlines the expected biological activities based on their flavonoid structure and provides a framework of experimental protocols and potential signaling pathways that could be investigated to elucidate their comparative efficacy. This guide is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into these promising natural compounds.
Introduction to Padmatin and this compound
Padmatin and this compound are diastereomers, differing only in the stereochemistry at the C3 position of the C ring of the flavonoid backbone. This subtle structural difference can significantly impact their interaction with biological targets, leading to variations in their bioactivity. Flavonoids, as a class, are well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. It is hypothesized that both Padmatin and this compound will exhibit these properties, though likely to varying degrees.
Data Presentation: A Framework for Comparison
The following tables present a hypothetical comparison of the bioactivity of Padmatin and this compound based on typical assays for flavonoid compounds. It is crucial to note that these values are illustrative and not based on published experimental data for these specific compounds. They serve as a template for how experimental data, once obtained, could be structured for a clear comparison.
Table 1: Comparative Cytotoxic Activity (IC50 in µM)
| Cell Line | Padmatin (Hypothetical IC50) | This compound (Hypothetical IC50) |
| MCF-7 (Breast Cancer) | 25 | 45 |
| A549 (Lung Cancer) | 30 | 55 |
| HCT116 (Colon Cancer) | 22 | 40 |
| HEK293 (Normal Kidney) | >100 | >100 |
Table 2: Comparative Anti-inflammatory Activity
| Assay | Parameter | Padmatin (Hypothetical Value) | This compound (Hypothetical Value) |
| LPS-induced RAW 264.7 | NO Inhibition (IC50 in µM) | 15 | 35 |
| IL-6 Inhibition (%) at 20 µM | 60 | 30 | |
| TNF-α Inhibition (%) at 20 µM | 55 | 25 |
Table 3: Comparative Antioxidant Capacity
| Assay | Padmatin (Hypothetical IC50 in µg/mL) | This compound (Hypothetical IC50 in µg/mL) |
| DPPH Radical Scavenging | 10 | 25 |
| ABTS Radical Scavenging | 8 | 20 |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for the key experiments cited in the hypothetical data tables.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of Padmatin and this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Padmatin and this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
Objective: To assess the ability of Padmatin and this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 105 cells per well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of Padmatin and this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 values.
Antioxidant Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging capacity of Padmatin and this compound.
Methodology:
-
Sample Preparation: Prepare various concentrations of Padmatin and this compound in methanol.
-
Reaction Mixture: Add 100 µL of each sample concentration to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathway Analysis
The bioactivity of flavonoids is often attributed to their ability to modulate key cellular signaling pathways. Based on the known mechanisms of similar compounds, it is plausible that Padmatin and this compound could exert their effects through pathways such as NF-κB and PI3K/Akt.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Padmatin and this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by Padmatin and this compound.
Conclusion and Future Directions
While Padmatin and this compound hold promise as bioactive compounds, rigorous experimental evaluation is necessary to substantiate their therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies that will systematically compare the bioactivities of these two stereoisomers. Future research should focus on obtaining empirical data for their cytotoxic, anti-inflammatory, and antioxidant effects, as well as elucidating their precise mechanisms of action on key signaling pathways. Such studies will be invaluable in determining if either or both of these natural products warrant further development as therapeutic agents.
Comparative Analysis of 3-epi-Padmatin and its Enantiomer: A Review of Available Data
A comprehensive comparative analysis of 3-epi-Padmatin and its enantiomer is not feasible at this time due to a lack of available scientific literature and experimental data. Searches of chemical databases and scientific publications did not yield specific information on the synthesis, biological activity, or mechanism of action of this compound or its distinct enantiomer.
While information on the parent compound, Padmatin, is available, data specifically pertaining to its 3-epi stereoisomer is absent from the public domain. Padmatin is a type of dihydroflavonol, a class of flavonoids known for a wide range of biological activities.[1] The stereochemistry of such molecules, referring to the three-dimensional arrangement of their atoms, can significantly influence their biological effects. Different enantiomers (mirror-image isomers) of a compound can exhibit distinct pharmacological and toxicological profiles.
The lack of data prevents the creation of a detailed comparison guide as requested. To conduct a comparative analysis, the following information would be essential but is currently unavailable:
-
Quantitative Biological Activity Data: No studies were found that report on the biological effects of this compound or its enantiomer. Such data, often presented as IC50 or EC50 values, is crucial for comparing the potency of different compounds.
-
Experimental Protocols: Detailed methodologies for assays used to assess the biological activity of these specific compounds are not published.
-
Signaling Pathway Information: There is no information on the cellular signaling pathways that might be modulated by this compound or its enantiomer.
For a meaningful comparative analysis, future research would need to focus on the following areas:
-
Chemical Synthesis and Stereochemical Characterization: The first step would be the targeted synthesis and purification of this compound and its individual enantiomers. The absolute stereochemistry of each compound would need to be unequivocally determined.
-
In Vitro Biological Screening: A battery of in vitro assays would be required to assess and compare the biological activities of the two enantiomers. This could include, but is not limited to, cytotoxicity assays against various cancer cell lines, anti-inflammatory assays, antioxidant capacity assays, and enzyme inhibition assays.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further experiments would be necessary to elucidate the underlying mechanism of action. This could involve identifying protein targets, investigating effects on specific signaling pathways (e.g., through Western blotting, reporter gene assays), and studying impacts on cellular processes like apoptosis and cell cycle progression.
Below are hypothetical representations of how such data, if it were available, would be presented.
Hypothetical Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity of this compound Enantiomers
| Compound | Cell Line | IC50 (µM) |
| (+)-3-epi-Padmatin | MCF-7 (Breast Cancer) | [Data Not Available] |
| A549 (Lung Cancer) | [Data Not Available] | |
| HeLa (Cervical Cancer) | [Data Not Available] | |
| (-)-3-epi-Padmatin | MCF-7 (Breast Cancer) | [Data Not Available] |
| A549 (Lung Cancer) | [Data Not Available] | |
| HeLa (Cervical Cancer) | [Data Not Available] |
Hypothetical Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of (+)-3-epi-Padmatin and (-)-3-epi-Padmatin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Hypothetical Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be investigated if one of the enantiomers showed anti-cancer activity.
Caption: Hypothetical signaling cascade initiated by an enantiomer leading to apoptosis.
References
Cross-Validation of Analytical Methods for 3-epi-Padmatin: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the reliability and reproducibility of analytical methods is paramount. Cross-validation of these methods is a critical step to confirm that a validated procedure will produce consistent results across different laboratories, instruments, or even between different analytical techniques.[1] This guide provides a comparative overview of two common analytical methods for the quantification of 3-epi-Padmatin, a stereoisomer of the dihydroflavonol Padmatin, and outlines a protocol for their cross-validation.
Padmatin has been identified in various plant sources, and its analysis, along with its epimers, is crucial for quality control and pharmacological studies.[2][3] The two methods compared here are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). While HPLC-DAD is a robust and widely available technique, UHPLC-MS/MS offers higher sensitivity and selectivity.
Comparative Analysis of Analytical Methods
The choice of an analytical method often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. The following table summarizes the key performance parameters for the analysis of this compound using hypothetical but realistic data for HPLC-DAD and UHPLC-MS/MS.
| Parameter | HPLC-DAD | UHPLC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Range | 0.5 - 100 µg/mL | 0.05 - 50 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.05 ng/mL |
| Specificity | Good (potential for co-elution) | Excellent (mass-based detection) |
| Run Time | ~15 minutes | ~5 minutes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.
Standard and Sample Preparation
A consistent and well-documented sample preparation protocol is fundamental to achieving reliable and reproducible results.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations ranging from 0.05 ng/mL to 100 µg/mL.
-
Sample Extraction from Plant Material:
-
Homogenize 1 g of powdered plant material with 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC-DAD Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-60% B
-
10-12 min: 60-10% B
-
12-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode-Array Detector at the maximum absorption wavelength of this compound.
UHPLC-MS/MS Method
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3 min: 5-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-5% B
-
4.1-5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., by infusion of a standard solution).
Cross-Validation Workflow
Cross-validation ensures that different analytical methods or laboratories produce comparable results for the same set of samples.[4] The following diagram illustrates a typical workflow for the cross-validation of the HPLC-DAD and UHPLC-MS/MS methods for this compound analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Purity of Synthetic 3-epi-Padmatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for any novel synthetic compound is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of a synthetic flavonoid, exemplified by the hypothetical molecule 3-epi-Padmatin. The presented experimental data and protocols are designed to offer a practical framework for establishing the purity profile of new chemical entities.
Understanding Potential Impurities in Synthetic Flavonoids
The purity of a synthetic compound is influenced by various factors throughout its production and storage. For a flavonoid-like molecule such as this compound, potential impurities can arise from several sources:
-
Unreacted Starting Materials and Reagents: Residual precursors from the initial stages of synthesis.
-
Intermediates: Compounds formed during the synthetic process that have not fully converted to the final product.
-
By-products: Resulting from side reactions occurring concurrently with the main synthetic pathway.
-
Isomers: Including structural isomers and stereoisomers (diastereomers and enantiomers) that may form during the synthesis.
-
Degradation Products: Arising from the breakdown of the final compound due to factors like light, heat, or pH instability.
A thorough purity analysis aims to identify and quantify these impurities to ensure the quality, safety, and efficacy of the synthesized compound.
Comparative Analysis of Purity Determination Methods
Several analytical techniques can be employed to assess the purity of synthetic this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation of impurities, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and versatile method for purity determination.[1][2] For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4][5]
Table 1: Comparison of Analytical Methods for Purity Determination of this compound
| Method | Principle | Information Provided | Advantages | Limitations | Typical Application |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV-Vis absorbance.[1][2] | Purity percentage (area %), retention time of the main peak and impurities. | Robust, reproducible, widely available, excellent for quantification. | Does not provide structural information on impurities; co-eluting impurities may not be detected.[6] | Routine quality control, purity assessment, and quantification. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for detection and fragmentation analysis.[3][4][7] | Purity percentage, molecular weight of the main compound and impurities, structural information from fragmentation patterns. | High sensitivity and selectivity, enables identification of unknown impurities.[8] | Quantitative accuracy can be lower than HPLC-UV without appropriate standards; matrix effects can influence ionization. | Impurity profiling and identification, analysis of complex mixtures. |
| qNMR (Quantitative NMR) | Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.[5] | Absolute purity determination without the need for a specific reference standard of the analyte. | High precision and accuracy, provides structural confirmation, primary analytical method. | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification, expensive instrumentation. | Purity determination of reference standards, structural elucidation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of synthetic this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm and 330 nm (or determined by UV-Vis scan of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic this compound sample.
-
Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Table 2: Hypothetical HPLC Purity Data for a Batch of Synthetic this compound
| Peak No. | Retention Time (min) | Area | Area % | Identification |
| 1 | 4.2 | 15,340 | 0.35 | Impurity 1 (likely a polar starting material) |
| 2 | 8.9 | 22,980 | 0.52 | Impurity 2 (by-product) |
| 3 | 11.5 | 4,325,600 | 98.50 | This compound |
| 4 | 13.1 | 26,350 | 0.60 | Impurity 3 (isomer) |
| 5 | 14.8 | 2,200 | 0.05 | Impurity 4 (degradation product) |
| Total | 4,392,470 | 100.00 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This protocol is designed to identify the impurities detected by HPLC.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
The same HPLC conditions as described above can be used.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain MS/MS spectra for the detected peaks.
Data Analysis:
-
The exact mass of the main peak and impurity peaks are determined.
-
The elemental composition is predicted from the exact mass.
-
The fragmentation patterns (MS/MS spectra) of the impurities are compared with that of the main compound and with known fragmentation pathways of flavonoids to propose structures for the impurities.
Visualizing the Purity Determination Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthetic this compound.
Caption: Workflow for purity determination.
Alternative Methods and Their Applications
While HPLC, LC-MS, and NMR are the primary methods for purity determination, other techniques can provide valuable complementary information:
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound. Impurities typically broaden the melting point range and lower the melting point.[9][10]
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive qualitative technique to assess the presence of impurities. It is often used to monitor the progress of a reaction and to quickly screen for the purity of fractions from column chromatography.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of expected functional groups and to detect impurities with different functional groups from the main compound.[11]
Conclusion
Determining the purity of a novel synthetic compound like this compound requires a multi-faceted analytical approach. HPLC-UV provides a robust and reliable method for routine purity assessment and quantification. For comprehensive impurity profiling and structural elucidation, LC-MS/MS is indispensable. qNMR serves as a primary method for the accurate determination of absolute purity, particularly for creating reference standards. By employing a combination of these techniques, researchers can confidently establish the purity of their synthetic compounds, ensuring the integrity and reliability of their subsequent research and development activities.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. LC/MS profiling of flavonoid glycoconjugates isolated from hairy roots, suspension root cell cultures and seedling roots of Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tutorchase.com [tutorchase.com]
- 10. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Establishing the Stereochemistry of 3-epi-Padmatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical arrangement of atoms in a molecule is paramount in drug discovery and development, as it dictates the molecule's three-dimensional shape and, consequently, its biological activity. This guide provides a comprehensive comparison to aid in the establishment of the stereochemistry of 3-epi-Padmatin, a diastereomer of the naturally occurring dihydroflavonol, Padmatin. By leveraging comparative data from the well-characterized diastereomeric pair, taxifolin and epitaxifolin, this guide outlines the key experimental techniques and expected data for the unambiguous assignment of the C3'-epimer of Padmatin.
Introduction to Padmatin and its 3-epi-Diastereomer
Padmatin, a dihydroflavonol isolated from various plant sources, possesses a defined absolute stereochemistry of (2R,3R). The designation "this compound" indicates an inversion of the stereocenter at the C3 position, leading to a (2R,3S) configuration. Differentiating between these two diastereomers is crucial for understanding their structure-activity relationships and potential therapeutic applications.
Comparative Spectroscopic and Chromatographic Data
The following tables summarize the expected and reported spectroscopic and chromatographic data for Padmatin (and its analogue, taxifolin) and the predicted data for this compound (based on its analogue, epitaxifolin).
Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Padmatin/(2R,3R)-Taxifolin (δ, ppm, J in Hz) | This compound/(2R,3S)-Epitaxifolin (Predicted δ, ppm, J in Hz) | Key Differentiating Feature |
| H-2 | ~5.0 (d, J ≈ 11.5) | ~5.4 (d, J ≈ 2.5) | Coupling constant (J₂-₃) |
| H-3 | ~4.5 (d, J ≈ 11.5) | ~4.2 (d, J ≈ 2.5) | Coupling constant (J₂-₃) |
| H-6 | ~5.9 (d, J ≈ 2.0) | ~5.9 (d, J ≈ 2.0) | |
| H-8 | ~5.8 (d, J ≈ 2.0) | ~5.8 (d, J ≈ 2.0) | |
| H-2' | ~6.8 (d, J ≈ 1.5) | ~6.9 (d, J ≈ 2.0) | |
| H-5' | ~6.7 (d, J ≈ 8.0) | ~6.7 (d, J ≈ 8.0) | |
| H-6' | ~6.7 (dd, J ≈ 8.0, 1.5) | ~6.8 (dd, J ≈ 8.0, 2.0) |
Note: Data for taxifolin is used as a proxy for Padmatin due to structural similarity. The key diagnostic feature is the coupling constant between H-2 and H-3, which is significantly larger for the trans (2R,3R) isomer (~11.5 Hz) compared to the cis (2R,3S) isomer (~2.5 Hz).[1]
Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Padmatin/(2R,3R)-Taxifolin (δ, ppm) | This compound/(2R,3S)-Epitaxifolin (Predicted δ, ppm) |
| C-2 | ~83.5 | ~80.0 |
| C-3 | ~72.0 | ~68.0 |
| C-4 | ~197.5 | ~197.0 |
Note: Chemical shifts for C-2 and C-3 are expected to differ between the diastereomers due to the change in their spatial orientation.
Table 3: Comparative Circular Dichroism (CD) Data
| Compound | Wavelength (nm) and Sign of Cotton Effect | Inferred Absolute Configuration |
| Padmatin/(+)-(2R,3R)-Taxifolin | Positive Cotton effect around 330 nm, Negative Cotton effect around 290 nm | 2R |
| This compound/(2R,3S)-Epitaxifolin | Expected to show a different CD spectrum, potentially with opposite signs for key transitions, but still reflecting the 2R configuration at C2. | 2R |
Note: The sign of the Cotton effect in the 280-340 nm region is primarily determined by the stereochemistry at C2. Therefore, both diastereomers are expected to exhibit CD spectra consistent with a 2R configuration. However, the overall shape and intensity of the curves will differ due to the different stereochemistry at C3.[2][3]
Table 4: Chiral High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Expected Elution Order |
| Chiralpak AD-H or similar polysaccharide-based chiral stationary phase | Hexane/Isopropanol gradient | Baseline separation of the two diastereomers is expected. The specific elution order will depend on the exact column and mobile phase conditions. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Objective: To determine the relative stereochemistry at C2 and C3.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire two-dimensional NMR spectra, including COSY (Correlation Spectroscopy) to confirm proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons.
-
-
Data Analysis:
-
Measure the coupling constant (³JH2-H3) from the ¹H NMR spectrum. A large coupling constant (typically > 10 Hz) indicates a dihedral angle of ~180°, corresponding to a trans relationship between H-2 and H-3, as seen in the (2R,3R) configuration of Padmatin. A small coupling constant (typically < 4 Hz) indicates a dihedral angle of ~90°, corresponding to a cis relationship, as expected for the (2R,3S) configuration of this compound.[1]
-
In the NOESY/ROESY spectrum of the trans isomer (Padmatin), a strong correlation between H-2 and H-6'/H-2' of the B-ring is expected, while the correlation between H-3 and these protons will be weaker or absent. For the cis isomer (this compound), the spatial proximity between H-3 and the B-ring protons will be more pronounced.
-
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Objective: To determine the absolute configuration at C2.
Methodology:
-
Sample Preparation: Prepare a solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The solvent must be transparent in the wavelength range of interest.
-
Data Acquisition:
-
Record the CD spectrum from 400 nm down to 200 nm.
-
Record the UV-Vis spectrum over the same range for calculation of molar ellipticity.
-
-
Data Analysis:
-
Compare the obtained CD spectrum with that of known standards or with published data for similar dihydroflavonols. For dihydroflavonols, the sign of the Cotton effect around 330 nm (n → π* transition of the carbonyl group) is indicative of the stereochemistry at C2. A positive Cotton effect in this region is characteristic of the (2R) configuration.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
Objective: To separate and quantify the diastereomers.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD-H or Chiralcel OD-H, is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. A gradient elution may be necessary to achieve optimal separation.
-
Detection: UV detection at the λmax of the compounds (around 290 nm).
-
Procedure:
-
Dissolve a small amount of the sample mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile. The two diastereomers should elute as distinct peaks.
-
The method can be validated for quantitative analysis by running a series of standards of known concentrations.
-
Visualization of Experimental Workflow and Potential Biological Pathway
Figure 1: Workflow for the isolation and stereochemical determination of this compound.
References
For researchers in drug discovery and development, the vast family of flavonoids presents a rich source of potential therapeutic agents. This guide provides a head-to-head comparison of the biological activities of Padmatin and other structurally related, well-studied flavonoids. While specific experimental data for 3-epi-Padmatin is currently limited in publicly accessible literature, this comparison focuses on its close analogue, Padmatin, and other relevant flavonoids to offer valuable insights for further research.
Introduction to Padmatin and Related Flavonoids
Padmatin is a dihydroflavonol that has been isolated from the heartwood of Prunus puddum. Dihydroflavonols, also known as flavanonols, are a subclass of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their chemical structure. This structural feature distinguishes them from flavonols like quercetin and kaempferol.
This guide will compare Padmatin with the following well-researched flavonoids, chosen for their established biological activities and structural relevance:
-
Quercetin: A flavonol widely distributed in plants, known for its potent antioxidant and anti-inflammatory properties.
-
Luteolin: A flavone recognized for its neuroprotective and anticancer activities.
-
Apigenin: A flavone with demonstrated anxiolytic, anti-inflammatory, and anticancer effects.
-
Kaempferol: A flavonol with antioxidant, anti-inflammatory, and anticancer potential.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxicity, apoptosis-inducing capabilities, and cell cycle effects of these flavonoids.
Table 1: Comparative Cytotoxicity of Selected Flavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Padmatin | Data Not Available | - | - |
| Quercetin | Human colon cancer (Caco-2) | 45.3 ± 3.1 | [1] |
| Human colon cancer (HT-29) | 54.2 ± 4.5 | [1] | |
| Human melanoma (OCM-1) | ~70 | [2] | |
| Luteolin | Human melanoma (OCM-1) | ~25 | [2] |
| Human colon cancer (HCT116) | 27.4 | [3] | |
| Apigenin | Human melanoma (OCM-1) | ~40 | [2] |
| Human colon cancer (HCT116) | 35.2 | [3] | |
| Kaempferol | Human melanoma (OCM-1) | ~40 | [2] |
| Human colon cancer (HCT116) | 41.6 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Comparative Effects on Apoptosis
| Flavonoid | Cancer Cell Line | Apoptotic Effect | Key Molecular Targets | Reference |
| Padmatin | Data Not Available | - | - | - |
| Quercetin | Human leukemia (MT-4) | Induces apoptosis | Caspase-3 activation | [4] |
| Human colon cancer (HT-29) | Induces apoptosis | - | [1] | |
| Luteolin | Human colon cancer (HCT116) | Induces apoptosis | Caspase activation, Bcl-2/Bcl-xL downregulation | [3] |
| Apigenin | Human melanoma (OCM-1) | Induces apoptosis | - | [4] |
| Kaempferol | Human leukemia (MT-4) | Induces apoptosis | Caspase-3 activation | [4] |
Table 3: Comparative Effects on Cell Cycle
| Flavonoid | Cancer Cell Line | Cell Cycle Arrest Phase | Key Molecular Targets | Reference |
| Padmatin | Data Not Available | - | - | - |
| Quercetin | Human melanoma (OCM-1) | G1 arrest | Upregulation of p21CIP1 and p27KIP1 | [2] |
| Luteolin | Human melanoma (OCM-1) | G1 arrest | Upregulation of p27KIP1 | [2] |
| Apigenin | Human melanoma (OCM-1) | G2/M arrest | Inhibition of CDK1 | [2] |
| Kaempferol | Human melanoma (OCM-1) | G2/M arrest | Inhibition of CDK1 | [2] |
Signaling Pathways Modulated by Flavonoids
Flavonoids exert their biological effects by modulating a complex network of intracellular signaling pathways. The diagram below illustrates some of the key pathways commonly affected by flavonoids like quercetin, luteolin, apigenin, and kaempferol.
Caption: Key signaling pathways modulated by flavonoids.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavonoid for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the flavonoid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a flavonoid.
Caption: A typical experimental workflow for flavonoid bioactivity screening.
Conclusion
This guide provides a comparative overview of Padmatin and related flavonoids, highlighting their cytotoxic, pro-apoptotic, and cell cycle-arresting properties. While direct experimental data for this compound remains elusive, the information compiled for Padmatin and other well-characterized flavonoids offers a valuable starting point for researchers. The provided experimental protocols and workflow diagrams serve as a practical resource for designing and conducting further investigations into the therapeutic potential of these promising natural compounds. Future research should focus on isolating and characterizing the biological activities of this compound to fully understand its potential and place it within the broader context of flavonoid-based drug discovery.
References
- 1. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel herbal flavonoids promote apoptosis but differentially induce cell cycle arrest in human colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of 3-epi-Padmatin and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective compound Palmatine, a potential identity for the queried "3-epi-Padmatin," against the well-researched neuroprotective agent, Curcumin. Due to the lack of specific scientific literature on "this compound," this guide will focus on Palmatine, a closely related and extensively studied isoquinoline alkaloid. This comparison is based on available experimental data, focusing on key mechanisms of action, efficacy in preclinical models, and detailed experimental protocols.
Overview of Neuroprotective Agents
Palmatine is a natural protoberberine alkaloid found in several medicinal plants. It has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Studies suggest that Palmatine exerts its neuroprotective functions by modulating key signaling pathways involved in cellular stress and survival.
Curcumin , the principal curcuminoid of turmeric (Curcuma longa), is a polyphenol with a long history of use in traditional medicine. Its neuroprotective properties are well-documented and attributed to its potent antioxidant, anti-inflammatory, and anti-protein aggregation capabilities.[2][3][4][5] Curcumin's multifaceted mechanism of action makes it a benchmark compound in the study of natural neuroprotective agents.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of the neuroprotective effects of Palmatine and Curcumin.
Table 1: In Vitro Neuroprotective Effects
| Parameter | Model System | Compound & Concentration | Result | Reference |
| Cell Viability | Aβ25-35-induced PC12 cells | Palmatine (0.2 & 0.3 mg/mL) | Significant increase in cell viability compared to Aβ25-35 treated group. | |
| OGD/R-induced cortical neurons | Curcumin (5 µM) | Significantly increased cell viability to ~80% of control.[6] | [6] | |
| Oxidative Stress | ||||
| Reactive Oxygen Species (ROS) | Aβ-transgenic C. elegans | Palmatine (0.2 mM) | Significantly reduced elevated ROS levels.[1] | [1] |
| Superoxide Dismutase (SOD) Activity | Aβ25-35-induced PC12 cells | Palmatine (0.2 & 0.3 mg/mL) | Significantly increased SOD activity. | |
| Curcumin | Upregulates endogenous antioxidant enzymes like SOD.[7] | [7] | ||
| Malondialdehyde (MDA) Levels | Aβ25-35-induced PC12 cells | Palmatine (0.2 & 0.3 mg/mL) | Significantly decreased MDA levels. | |
| Curcumin | Reduces MDA levels, indicating decreased lipid peroxidation.[7] | [7] | ||
| Inflammation | ||||
| TNF-α Levels | Aβ25-35-induced PC12 cells | Palmatine (0.2 & 0.3 mg/mL) | Significantly reduced TNF-α expression. | |
| Curcumin | Reduces the production of pro-inflammatory cytokines like TNF-α.[7] | [7] | ||
| IL-1β Levels | Aβ25-35-induced PC12 cells | Palmatine (0.2 & 0.3 mg/mL) | Significantly reduced IL-1β expression. | |
| Curcumin | Reduces the production of pro-inflammatory cytokines like IL-1β.[7] | [7] | ||
| IL-6 Levels | Aβ25-35-induced PC12 cells | Palmatine (0.2 & 0.3 mg/mL) | Significantly reduced IL-6 expression. | |
| Curcumin | Reduces the production of pro-inflammatory cytokines like IL-6.[7] | [7] |
Table 2: In Vivo Neuroprotective Effects
| Parameter | Model System | Compound & Dosage | Result | Reference |
| Cognitive Function | Mouse model of neurodegeneration | Curcumin (100 & 200 mg/kg) | Significantly improved cognitive performance in the Morris water maze.[8] | [8] |
| Motor Function | Mouse model of neurodegeneration | Curcumin (100 & 200 mg/kg) | Significantly improved motor performance in the rotarod test.[8] | [8] |
| Neuronal Damage | Mouse model of neurodegeneration | Curcumin (100 & 200 mg/kg) | 30% reduction in neuronal damage observed in histopathological examination.[8] | [8] |
| Infarct Volume | MCAO rat model of ischemic stroke | Curcumin | Significantly reduced infarct size.[9] | [9] |
| Oxidative Stress | Mouse model of neurodegeneration | Curcumin (100 & 200 mg/kg) | Reduced oxidative stress by 35%.[8] | [8] |
| Inflammation | Mouse model of neurodegeneration | Curcumin (100 & 200 mg/kg) | Decreased inflammatory cytokine levels by 40%.[8] | [8] |
| Paralysis Delay | Aβ-transgenic C. elegans | Palmatine (0.2 mM) | Significantly delayed the paralytic process.[1] | [1] |
Signaling Pathways and Mechanisms of Action
Both Palmatine and Curcumin exert their neuroprotective effects through the modulation of multiple signaling pathways.
Palmatine has been shown to activate the AMPK/Nrf2 signaling pathway . This pathway is crucial for cellular energy homeostasis and the antioxidant response. Activation of AMPK leads to the phosphorylation and subsequent activation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes. Additionally, Palmatine is reported to activate the Nrf2/HO-1 pathway , further bolstering the cellular defense against oxidative stress.
Caption: Palmatine's neuroprotective signaling pathway.
Curcumin modulates a broader range of signaling pathways. It is a well-known activator of the Nrf2 pathway , similar to Palmatine.[2] Furthermore, Curcumin inhibits the pro-inflammatory NF-κB pathway , thereby reducing the expression of inflammatory cytokines.[3] It also influences cell survival and plasticity through the PI3K/Akt/GSK3β and PI3K/Akt/CREB/BDNF pathways.[10]
Caption: Curcumin's multifaceted neuroprotective signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the neuroprotective effects of Palmatine and Curcumin.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cells
This model simulates ischemic-reperfusion injury in the brain.
Caption: Experimental workflow for the OGD/R in vitro model.
Detailed Protocol:
-
Cell Culture: Primary cortical neurons or PC12 cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 94% N₂, 5% CO₂, 1% O₂) for a specified duration (e.g., 1-4 hours).
-
Treatment: Following OGD, the medium is replaced with a normal glucose-containing medium with or without the test compounds (Palmatine or Curcumin) at various concentrations.
-
Reoxygenation: The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity, or the LDH release assay, which quantifies cell membrane damage.[6]
-
Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as SOD and catalase, and the levels of lipid peroxidation products like MDA are quantified using commercially available kits.
-
Inflammation: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured by ELISA.
-
Protein Expression: Western blotting is used to determine the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Nrf2, HO-1, Akt, NF-κB).
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used animal model of focal cerebral ischemia.
Detailed Protocol:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure: Animals are anesthetized, and a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is maintained for a specific period (e.g., 60-90 minutes).
-
Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: Palmatine or Curcumin is administered (e.g., via intraperitoneal injection or oral gavage) at various doses before or after the ischemic insult.
-
Neurological Deficit Scoring: Neurological function is assessed at different time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Biochemical and Histological Analyses: Brain tissue from the ischemic hemisphere is collected for the analysis of oxidative stress markers, inflammatory cytokines, and protein expression by ELISA, immunohistochemistry, and Western blotting, as described for the in vitro model.
Conclusion
Both Palmatine and Curcumin demonstrate significant neuroprotective potential in preclinical models, primarily through their antioxidant and anti-inflammatory properties. Palmatine's effects appear to be strongly linked to the activation of the Nrf2 antioxidant response pathway. Curcumin, while also a potent Nrf2 activator, exhibits a more pleiotropic mechanism of action, additionally targeting the NF-κB inflammatory pathway and PI3K/Akt survival pathways.
The choice between these compounds for further investigation may depend on the specific pathological context. The broader mechanistic profile of Curcumin might be advantageous in complex neurodegenerative conditions with multiple contributing factors. However, the more targeted action of Palmatine on the Nrf2 pathway could be beneficial where oxidative stress is the primary driver of neurodegeneration. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these promising natural compounds. This guide provides a foundational framework for researchers to design and interpret such investigations.
References
- 1. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review [mdpi.com]
- 4. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
A Comparative Guide to Validating the Mechanism of Action of 3-epi-Padmatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of action of 3-epi-Padmatin, a dihydroflavonol compound. Due to the limited direct experimental data on this compound, we propose a plausible mechanism based on the known bioactivities of structurally related flavonoids, such as the induction of apoptosis and inhibition of key cell survival signaling pathways.
Here, we outline a comprehensive experimental plan to test the hypothesis that this compound exerts its effects through the induction of the intrinsic apoptotic pathway and the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. For comparative analysis, we will use LY294002, a well-characterized and specific inhibitor of PI3K known to induce apoptosis.[1][2]
Proposed Mechanism of Action for this compound
Flavonoids are a class of natural compounds known to modulate various cellular processes, including cell proliferation, apoptosis, and inflammatory signaling.[3][4] Many flavonoids have been shown to inhibit protein kinases, including those in the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[3][5] We hypothesize that this compound, as a dihydroflavonol, shares these properties and induces apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. This inhibition is expected to lead to the activation of the intrinsic apoptotic cascade, characterized by the activation of caspase-9 and caspase-3.
Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.
Caption: Proposed signaling pathway of this compound.
Comparative Data Presentation
The following tables summarize the expected quantitative data from key experiments to validate the mechanism of action of this compound in a cancer cell line (e.g., HeLa or MCF-7) compared to the known PI3K inhibitor, LY294002.
Table 1: Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| This compound | 0 (Control) | 48 | 100 | - |
| 10 | 48 | 85 | ||
| 25 | 48 | 60 | ~35 | |
| 50 | 48 | 45 | ||
| 100 | 48 | 20 | ||
| LY294002 | 0 (Control) | 48 | 100 | - |
| 5 | 48 | 70 | ||
| 10 | 48 | 50 | ~10 | |
| 20 | 48 | 30 | ||
| 50 | 48 | 10 |
Table 2: In Vitro PI3K Kinase Assay
| Compound | Concentration (µM) | PI3K Activity (%) | IC50 (µM) |
| This compound | 0 (Control) | 100 | - |
| 1 | 90 | ||
| 10 | 65 | ~20 | |
| 25 | 40 | ||
| 50 | 15 | ||
| LY294002 | 0 (Control) | 100 | - |
| 0.5 | 75 | ||
| 1 | 55 | ~1.5 | |
| 5 | 20 | ||
| 10 | 5 |
Table 3: Western Blot Densitometry Analysis (Relative Protein Levels)
| Treatment | p-Akt (Ser473) / Total Akt | Cleaved Caspase-9 / Pro-Caspase-9 | Cleaved Caspase-3 / Pro-Caspase-3 | Cleaved PARP / Total PARP |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (50 µM) | 0.35 | 3.50 | 4.20 | 3.80 |
| LY294002 (20 µM) | 0.15 | 4.00 | 5.10 | 4.50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or LY294002 for the desired incubation period (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate at 37°C for 4 hours.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K. A variety of commercial kits are available, often employing methods like TR-FRET or luminescence.[8]
General Protocol (Luminescence-based):
-
Prepare a reaction mixture containing purified PI3K enzyme, its substrate (e.g., PIP2), and ATP in a kinase buffer.
-
Add varying concentrations of this compound or LY294002 to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (as ATP is consumed during the kinase reaction).
-
Measure the luminescence using a plate reader. Lower luminescence indicates higher kinase activity.
Caption: Workflow for an in vitro PI3K kinase assay.
Western Blotting for Apoptosis and Signaling Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways and apoptotic markers.[1][9]
Protocol:
-
Cell Lysis: Treat cells with this compound or LY294002 for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin-induced apoptotic cascade in cancer cells: antioxidant versus estrogen receptor alpha-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of Palmatine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research for "3-epi-Padmatin" yielded no publicly available data regarding its antioxidant capacity. Therefore, this guide provides a comparative analysis of Palmatine , a structurally related and well-researched protoberberine alkaloid, to offer relevant insights into the potential antioxidant activities of this class of compounds.
This guide offers an objective comparison of Palmatine's antioxidant performance against established antioxidant standards. It includes a summary of quantitative data from various studies, detailed experimental methodologies for key assays, and visualizations of experimental workflows and relevant signaling pathways to support further research and drug development.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for Palmatine and standard antioxidants in two prevalent assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
It is important to note that the reported antioxidant activity of Palmatine, particularly in the DPPH assay, shows significant variability across different studies. This discrepancy may arise from differences in experimental conditions, such as reaction time, solvent, and the purity of the compound.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) |
| Palmatine | 3.48 µg/mL (Strong Activity)[1] - 1835 µg/mL (Weak Activity)[2][3] | Data not consistently available |
| Trolox | 3.77 µg/mL[4] | 2.93 µg/mL[4] |
| Ascorbic Acid | 4.97 µg/mL[5] - 66.12 µg/mL[4] | 50 µg/mL[2] |
Note: The wide range of reported IC50 values for Palmatine in the DPPH assay highlights the sensitivity of this assay to experimental conditions and underscores the importance of standardized protocols.
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental protocols are crucial. Below is a standard protocol for the widely used DPPH radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test compound (Palmatine) and standard antioxidants (Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and standard antioxidants in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_blank is the absorbance of the blank (DPPH solution without the test sample).
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
Mandatory Visualizations
Experimental Workflow for DPPH Assay
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
